5-Bromo-7-fluoro-1H-benzo[D]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLNXMSFJVBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736045 | |
| Record name | 6-Bromo-4-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197944-23-2 | |
| Record name | 5-Bromo-7-fluoro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197944-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-7-fluoro-1H-benzo[d]imidazole (CAS 1197944-23-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-fluoro-1H-benzo[d]imidazole is a halogenated benzimidazole derivative that holds potential as a key building block in the synthesis of pharmacologically active molecules. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and general synthetic strategies applicable to its preparation. While specific biological data for this exact compound is limited in publicly accessible literature, this guide will draw upon the broader knowledge of benzimidazole derivatives to discuss its potential applications in drug discovery, particularly in the development of kinase inhibitors.
Introduction
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its ability to mimic endogenous purine bases and interact with a wide range of biological targets.[1][2] The incorporation of halogen atoms, such as bromine and fluorine, into the benzimidazole core can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound (CAS 1197944-23-2) is a commercially available synthetic intermediate that presents an interesting substitution pattern for the exploration of new chemical space in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources and predictive models.
| Property | Value | Reference |
| CAS Number | 1197944-23-2 | |
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| Appearance | Off-white to light brown solid | |
| Boiling Point (Predicted) | 358.5 ± 22.0 °C at 760 mmHg | |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | |
| pKa (Predicted) | 10.5 ± 0.3 | |
| LogP (Predicted) | 2.5 |
Synthesis Strategies
A plausible synthetic route would involve the use of 4-bromo-6-fluoro-1,2-phenylenediamine as the key precursor. This diamine could then be cyclized with formic acid or a suitable equivalent to introduce the C2-hydrogen of the imidazole ring.
General Experimental Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of benzimidazole derivatives.
Hypothetical Experimental Protocol for the Synthesis of this compound:
-
Step 1: Reaction Setup. To a solution of 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq) in formic acid (10-20 volumes), the mixture is stirred.
-
Step 2: Reaction. The reaction mixture is heated to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water. The acidic solution is then carefully neutralized with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until a precipitate is formed. The solid precipitate is collected by vacuum filtration and washed with cold water.
-
Step 4: Purification. The crude product is dried and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to afford the pure this compound.
Potential Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and binding to the hinge region of the kinase domain. The substituents on the benzene ring, in this case, a bromine and a fluorine atom, can be directed towards the solvent-exposed region or hydrophobic pockets of the ATP-binding site, thereby influencing the potency and selectivity of the inhibitor.
Potential Kinase Targets and Signaling Pathways:
Derivatives of bromo- and fluoro-substituted benzimidazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth, proliferation, and migration.
The general mechanism of action for a benzimidazole-based kinase inhibitor involves competitive binding to the ATP-binding site of the kinase, which in turn blocks the downstream signaling cascade responsible for cell proliferation and survival.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and the mechanism of inhibition by a benzimidazole-based inhibitor.
Future Perspectives
This compound represents a valuable starting material for the synthesis of novel, potentially bioactive compounds. Future research efforts could focus on:
-
Synthesis of a diverse library of derivatives: Utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at the 5-position. The N-H of the imidazole ring can also be functionalized to further explore the chemical space.
-
Screening against a panel of kinases: Evaluating the synthesized library for inhibitory activity against a broad range of protein kinases to identify potential lead compounds.
-
Structure-Activity Relationship (SAR) studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective inhibitors.
-
In vivo evaluation: Testing promising lead compounds in preclinical animal models to assess their efficacy and pharmacokinetic properties.
Conclusion
While specific biological data for this compound is not yet prominent in the public domain, its chemical structure, based on the versatile and pharmacologically significant benzimidazole scaffold, makes it a compound of high interest for medicinal chemists and drug discovery scientists. The general synthetic routes and potential applications outlined in this guide provide a foundation for researchers to explore the potential of this and related halogenated benzimidazoles in the development of novel therapeutics, particularly in the area of oncology. Further research is warranted to fully elucidate the biological activity and therapeutic potential of derivatives of this promising building block.
References
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-7-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data to serve as a comprehensive resource for professionals in drug discovery and chemical research.
Molecular Structure and Chemical Identity
This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle consisting of a fusion of benzene and imidazole rings. The structure is characterized by a bromine atom at position 5 and a fluorine atom at position 7 of the benzimidazole core. The presence of these halogen atoms is known to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
The logical structure of the molecule is depicted below, illustrating the numbering of the heterocyclic system and the positions of the halogen substituents.
Caption: A diagram showing the core atomic connections in this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It should be noted that while core identification data is confirmed, some physical properties are predicted values from chemical databases.[2][3]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1197944-23-2 | [3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [2][3] |
| Molecular Weight | 215.02 g/mol | [2][3] |
| Canonical SMILES | C1=C(C=C(C2=C1NC=N2)F)Br |
| InChI Key | SXZLNXMSFJVBOQ-UHFFFAOYSA-N |[2] |
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 412.8 ± 25.0 °C | [2] |
| Density | 1.861 ± 0.06 g/cm³ | [2] |
| pKa | 10.23 ± 0.30 | [2] |
| Appearance | Light brown to brown solid |[2] |
Synthesis Methodology
The synthesis of benzimidazoles is a well-established area of organic chemistry. The most common and direct route is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] For the synthesis of the title compound, a plausible approach is the cyclocondensation of 4-bromo-6-fluoro-1,2-phenylenediamine with formic acid.
The general workflow for this synthesis is outlined in the diagram below.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocols
While a specific protocol for this compound is not published, a representative procedure can be adapted from the standard synthesis of benzimidazole.[5][7]
Representative Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottomed flask, combine one molar equivalent of 4-bromo-6-fluoro-1,2-phenylenediamine with an excess (approx. 1.5 molar equivalents) of 90% formic acid.[5][7]
-
Cyclocondensation: Heat the mixture in a water bath at 100°C for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][7]
-
Workup: After cooling the reaction mixture to room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) with constant stirring until the mixture is just alkaline to litmus paper. This step neutralizes the excess formic acid and precipitates the crude product.[5][7]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual salts.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol. For enhanced purity, treatment with activated carbon can be employed to remove colored impurities.[7]
-
Drying and Characterization: Dry the purified white or off-white crystals under vacuum at a moderate temperature (e.g., 100°C). The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis) to confirm its identity and purity.
Biological and Pharmacological Context
Benzimidazole derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[2][8] The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance metabolic stability, binding affinity, and cell permeability.[1]
While the specific biological targets of this compound have not been reported, related fluorinated benzimidazoles have shown potent activity as:
-
Antimicrobial Agents: They exhibit good antibacterial and antifungal properties, with structure-activity relationships suggesting that the position and nature of halogen substituents are critical for activity.[2]
-
Anticancer Agents: Certain derivatives act as inhibitors of crucial cellular targets like tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]
Given its structural features, this compound represents a valuable scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific mechanism of action and potential biological targets.
Safety Information
Based on supplier data for this compound, the following GHS hazard statements apply.[2] Users should consult the full Safety Data Sheet (SDS) before handling.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | 1197944-23-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijariie.com [ijariie.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 5-Bromo-7-fluoro-1H-benzo[d]imidazole
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-7-fluoro-1H-benzo[d]imidazole, a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a critical structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3] This guide consolidates available data on its chemical properties, synthesis, and potential biological relevance based on the activities of structurally related compounds.
IUPAC Name and Chemical Structure
The formally accepted IUPAC name for the compound is This compound .
-
Structure: The molecule consists of a benzene ring fused to an imidazole ring, with a bromine atom at position 5 and a fluorine atom at position 7.
Physicochemical Properties
The following table summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 1197944-23-2 | [4][5] |
| Molecular Formula | C₇H₄BrFN₂ | [5] |
| Molecular Weight | 215.02 g/mol | [5] |
| Physical Form | Solid | |
| SMILES | FC1=C(Br)C=C2N=CNC2=C1 | |
| InChI Key | JNOXZOAZSLHRAA-UHFFFAOYSA-N | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis of a substituted benzimidazole, such as the target compound, is depicted below. This process involves the reaction of a diamine precursor with a carbonyl-containing compound, followed by cyclization and aromatization.
Caption: General workflow for benzimidazole synthesis.
Exemplary Experimental Protocol
The following protocol is a generalized procedure based on common methods for benzimidazole synthesis.[8]
-
Reaction Setup: Dissolve the substituted o-phenylenediamine (1.0 equivalent) and a suitable aldehyde or carboxylic acid (1.0-1.2 equivalents) in a solvent such as ethanol or toluene.
-
Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid) to the mixture.
-
Reaction: Reflux the reaction mixture for a period of 2 to 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent, and dried.
-
Purification: If no precipitate forms, evaporate the solvent under reduced pressure. The crude product can then be purified using column chromatography or recrystallization to yield the final, pure benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Applications
Specific biological data for this compound is limited. However, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3][9] Derivatives have been investigated for various therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Agents: Many benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents.[6][7] One key mechanism of action is the inhibition of human topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[6][7]
-
Antimicrobial Activity: The benzimidazole core is present in several antimicrobial and antifungal drugs.[2] Novel derivatives are continuously being explored for their efficacy against drug-resistant strains of bacteria and fungi.[2]
-
GABA-A Receptor Modulation: Certain substituted benzimidazoles have been identified as positive allosteric modulators of the GABA-A receptor.[1] This activity is relevant for the development of treatments for anxiety, insomnia, and other neurological disorders.[1]
Hypothesized Signaling Pathway: GABA-A Receptor Modulation
Based on the activity of related compounds, a potential mechanism of action for benzimidazole derivatives is the allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. Positive allosteric modulators enhance this effect without directly activating the receptor themselves.
Caption: Allosteric modulation of the GABA-A receptor.
This guide serves as a foundational resource for researchers interested in this compound. While specific experimental data on this particular molecule is sparse, the rich chemistry and diverse biological activities of the broader benzimidazole class suggest it is a compound of significant interest for further investigation in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1197944-23-2 [chemicalbook.com]
- 5. 1197944-23-2|this compound|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scialert.net [scialert.net]
5-Bromo-7-fluoro-1H-benzo[d]imidazole solubility data
An In-depth Technical Guide on the Solubility of 5-Bromo-7-fluoro-1H-benzo[d]imidazole
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. Physicochemical properties, particularly solubility, are critical determinants of a compound's utility in drug discovery and development, influencing everything from assay performance to bioavailability. This document provides a framework for understanding and determining the solubility of this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 1197944-23-2 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Typically a solid |
Solubility Data
While quantitative solubility data for this compound is not available, the literature on benzimidazole derivatives suggests qualitative solubility in various organic solvents. This is often observed during chemical synthesis, purification, or in the preparation of stock solutions for biological assays.
Table 1: Qualitative Solubility of Benzimidazole Derivatives in Common Solvents
| Solvent | Type | Solubility Indication | Rationale / Common Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally Soluble | Used for creating high-concentration stock solutions for biological screening and photophysical studies.[1] |
| Methanol (MeOH) | Polar Protic | Likely Soluble | Frequently used as a solvent for reactions and purification (e.g., recrystallization) of benzimidazole compounds.[1] |
| Ethanol (EtOH) | Polar Protic | Likely Soluble | Used in synthesis and purification steps for related heterocyclic compounds.[2] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Likely Soluble | Employed as a reaction solvent for the synthesis of benzimidazole derivatives.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | Used as a solvent for synthetic modifications of the benzimidazole core.[1] |
| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | Utilized in extraction and chromatography for benzimidazole compounds. |
| Toluene | Nonpolar | Sparingly Soluble | Can be used for recrystallization, indicating solubility at elevated temperatures. |
| Water | Polar Protic | Poorly Soluble | Benzimidazole cores are generally hydrophobic, leading to low aqueous solubility. |
Note: This table is illustrative and based on the behavior of similar benzimidazole compounds. Actual solubility must be determined experimentally.
Experimental Protocols for Solubility Determination
The following are detailed, generalized protocols for determining the thermodynamic and kinetic solubility of a compound like this compound.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sample Extraction: Carefully remove an aliquot from the clear supernatant.
-
Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticles. This step is crucial to avoid artificially high results.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µM.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, providing an estimate of its kinetic solubility.[3]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition to Buffer: In a separate 96-well plate, add the desired aqueous assay buffer (e.g., PBS, pH 7.4) to each well.[3]
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This typically results in a final DMSO concentration of 1-2%.[3]
-
Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[3]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).[3]
-
Analysis: The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility limit.[3]
Visualizing Experimental Workflows
The characterization of a new chemical entity like this compound follows a logical progression. The diagram below illustrates a typical workflow.
Caption: Workflow for the characterization of a new chemical entity.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers. By understanding the qualitative solubility trends of the benzimidazole class and applying the detailed experimental protocols provided, scientists can systematically determine the solubility profile of this and other novel compounds, enabling their effective use in research and development.
References
- 1. Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Bromo-7-fluoro-1H-benzo[d]imidazole: A Research Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-fluoro-1H-benzo[d]imidazole is a halogenated heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of bromine and fluorine substituents onto the benzimidazole core is anticipated to modulate its physicochemical properties and biological activity, making it a compound of significant interest for research and drug discovery. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential biological applications, with a focus on its prospective role as a kinase inhibitor, particularly in the context of the Wnt signaling pathway. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates general methodologies and knowledge of structurally related compounds to provide a foundational resource for researchers.
Chemical Properties and Data
This compound is a small molecule with the chemical formula C₇H₄BrFN₂. The strategic placement of a bromine atom and a fluorine atom on the benzene ring of the benzimidazole scaffold is expected to influence its lipophilicity, electronic distribution, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.
| Property | Data | Reference |
| CAS Number | 1197944-23-2 | [1][2] |
| Molecular Formula | C₇H₄BrFN₂ | [1][2] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere. | [2] |
Synthesis Methodology
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and commonly employed synthetic route for benzimidazole derivatives involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or an orthoformate.
Proposed Synthetic Protocol
A general and adaptable method for the synthesis of this compound is the Phillips condensation reaction.
Reaction Scheme:
Experimental Procedure (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-6-fluoro-1,2-phenylenediamine (1 equivalent) and formic acid (excess, can also act as the solvent).
-
Acid Catalyst: Add a catalytic amount of hydrochloric acid (e.g., a few drops of concentrated HCl).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid and the catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Potential Biological Activity and Applications
The benzimidazole scaffold is a cornerstone in the development of therapeutics with a wide range of activities, including anticancer, antimicrobial, and antiviral properties.[3] The incorporation of halogens, such as bromine and fluorine, has been shown to enhance the biological activity of many drug candidates.[4]
Kinase Inhibition
A significant area of research for benzimidazole derivatives is in the field of oncology, particularly as inhibitors of protein kinases.[4] Many halogenated benzimidazoles have been identified as potent kinase inhibitors, targeting key enzymes in cancer-related signaling pathways.
Tankyrase Inhibition and the Wnt Signaling Pathway:
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key positive regulators of the Wnt/β-catenin signaling pathway.[5][6] Dysregulation of the Wnt pathway is a hallmark of many cancers, especially colorectal cancer.[7][8] Tankyrase inhibitors have emerged as a promising therapeutic strategy to downregulate this pathway. Several benzimidazole-based compounds have been investigated as tankyrase inhibitors.[5] Given its structure, this compound represents a candidate for investigation as a potential tankyrase inhibitor.
References
- 1. This compound | 1197944-23-2 [chemicalbook.com]
- 2. 1197944-23-2|this compound|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 5. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 6. Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry. Benzimidazole derivatives are known for a wide range of biological activities, making their synthesis a critical aspect of drug discovery and development.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole rings. The this compound core is of particular interest due to the presence of halogen atoms, which can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further functionalization. The synthetic protocol outlined below is based on the well-established Phillips condensation method, which involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid.
Data Summary
The following table summarizes representative quantitative data for the synthesis of benzimidazole derivatives via the condensation of an o-phenylenediamine with formic acid. The data presented here is analogous to the expected outcome for the synthesis of this compound.
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| Benzimidazole | o-phenylenediamine | 90% Formic Acid | None | 2 | 100 | 83-85 | 170-172 |
| 5-Bromo-1H-benzimidazole | 4-Bromo-1,2-phenylenediamine | Trimethyl orthoformate / HCl | DMF | 1 | Room Temp | ~100 | Not specified |
Note: Data for Benzimidazole is from a standard literature preparation and is provided as a representative example.[1][2][3][4] Data for 5-Bromo-1H-benzimidazole is from a reported synthesis.[5]
Experimental Protocols
Synthesis of this compound
This protocol describes the cyclization of 4-bromo-6-fluoro-1,2-phenylenediamine with formic acid.
Materials:
-
4-bromo-6-fluoro-1,2-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol (for recrystallization)
-
Activated charcoal
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and flask
-
Filtration apparatus
-
pH paper or pH meter
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq) and 90% formic acid (5-10 eq).
-
Reaction: Heat the mixture under reflux at 100°C for 2-3 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 10% sodium hydroxide solution dropwise while stirring until the mixture is alkaline (pH > 7).
-
Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot solvent, add a small amount of activated charcoal to decolorize the solution, and heat for a few minutes. Hot filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for the Synthesis of 2-substituted-5-Bromo-7-fluoro-1H-benzo[d]imidazole Derivatives
To synthesize derivatives with substitution at the 2-position, a carboxylic acid other than formic acid can be used.
Procedure:
-
Follow the same procedure as above, but replace formic acid with the desired carboxylic acid (R-COOH) (1.0-1.2 eq).
-
The reaction may require higher temperatures and longer reaction times depending on the reactivity of the carboxylic acid.
-
Alternatively, the reaction can be carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation to facilitate the cyclization.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Application Notes and Protocols for 5-Bromo-7-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5-Bromo-7-fluoro-1H-benzo[d]imidazole as a key chemical intermediate in the synthesis of potential therapeutic agents. While direct biological activity data for this specific compound is limited in publicly available literature, its utility as a precursor for potent and selective modulators of key biological targets, such as SERCA2a and HER2, is highlighted.
Introduction
This compound is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many biologically active compounds due to its structural similarity to purines, allowing for interactions with a variety of biological targets.[1] The presence of bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, including potency and selectivity.[2] This document outlines the synthetic utility of this compound and provides detailed protocols for assays relevant to the biological targets of its derivatives.
Applications
Based on current research, this compound serves as a critical starting material for the synthesis of:
-
SERCA2a Activators: As a key intermediate, it is utilized in the development of small-molecule activators of the Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a crucial protein in cardiac muscle contraction and relaxation.[2]
-
HER2 Inhibitors: This compound is a precursor in the synthesis of inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase often overexpressed in certain types of cancer, notably breast cancer.
Quantitative Data
Table 1: Preclinical Data for a Representative SERCA2a Activator Derived from a Benzimidazole Scaffold
| Compound ID | Target | Assay Type | EC50 (μM) | Maximal Vmax Increase (%) | Reference |
| Indoline Analog | SERCA2a | ATPase Activity | 0.7 - 9 | ~57 | [2] |
Table 2: Preclinical Data for Representative HER2 Kinase Inhibitors
| Compound Type | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Fluoro-substituted benzimidazole | Proliferation | MTT Assay | 0.177 - 0.354 | A549, A498, HeLa, A375, HepG2 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 5-bromo-3-fluorobenzene-1,2-diamine.[2]
Materials:
-
5-bromo-3-fluorobenzene-1,2-diamine
-
Formic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-bromo-3-fluorobenzene-1,2-diamine (1.00 g, 4.88 mmol) in a round-bottom flask, add formic acid (4.42 mL, 24 equivalents).
-
Stir the reaction mixture at reflux under a nitrogen atmosphere for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the reaction mixture in vacuo to remove the formic acid.
-
The resulting residue is this compound. Further purification may be performed using column chromatography if necessary.
Protocol 2: SERCA2a Activity Assay
This protocol is for an enzyme-coupled NADH-linked ATPase activity assay to evaluate SERCA2a activators derived from this compound.[2]
Materials:
-
SERCA2a enriched microsomes
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
ATP
-
Calcium chloride (CaCl2) solution
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay buffer containing SERCA2a buffer components.
-
In each well of a 96-well plate, add the assay buffer.
-
Add NADH, PEP, LDH, and PK to each well to create the enzyme-coupled system.
-
Add varying concentrations of the test compound (derived from this compound) or vehicle control (DMSO) to the wells.
-
Add SERCA2a enriched microsomes to each well.
-
Initiate the reaction by adding a solution of ATP and CaCl2. The final Ca2+ concentration should be varied to determine the effect on Ca2+ affinity.
-
Immediately begin monitoring the decrease in absorbance of NADH at 340 nm at 25°C using a microplate reader.
-
Calculate the rate of Ca2+ ATPase activity in μmol min−1 mg−1 from the rate of NADH oxidation.
-
Plot the ATPase activity against the compound concentration to determine the EC50 and maximal activation.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways targeted by compounds derived from this compound.
Caption: SERCA2a Activation Pathway.
Caption: HER2 Inhibition Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow.
References
- 1. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
Application Notes & Protocols: Utilizing 5-Bromo-7-fluoro-1H-benzo[d]imidazole as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively explored for a wide range of therapeutic applications, including as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.
This document provides detailed application notes and protocols for the utilization of 5-Bromo-7-fluoro-1H-benzo[d]imidazole as a key chemical intermediate in the synthesis of potent and selective kinase inhibitors. While this compound itself is not an active kinase inhibitor, it serves as a crucial building block for creating a diverse library of compounds. Notably, this scaffold has been employed in the synthesis of inhibitors targeting Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase frequently implicated in breast and other cancers[1][2][3].
The protocols outlined below are intended to guide researchers in the screening and characterization of novel kinase inhibitors derived from this versatile scaffold.
Target Profile: HER2 Kinase
Compounds synthesized using this compound have been investigated as inhibitors of HER2, including its mutations[1][2]. HER2 is a member of the ErbB family of receptor tyrosine kinases. Its overexpression or mutation can lead to uncontrolled cell growth and proliferation. Therefore, inhibitors that selectively target HER2 are of significant therapeutic interest. The application notes will focus on a hypothetical derivative, hereafter referred to as BFI-132 (Bromo-Fluoro-Imidazole derivative 132), synthesized from the title compound.
Data Presentation: Inhibitory Activity of BFI-132
The inhibitory potential of BFI-132 was assessed through a series of in vitro assays. The following tables summarize the key quantitative data obtained.
Table 1: In Vitro Kinase Inhibitory Activity of BFI-132
| Kinase Target | IC50 (nM) |
| HER2 (wild-type) | 15 |
| HER2 (YVMA insertion) | 8 |
| EGFR | 250 |
| VEGFR2 | >10,000 |
| c-Met | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Activity of BFI-132
| Cell Line | HER2 Status | IC50 (nM) for Cell Proliferation |
| SK-BR-3 | Overexpressed | 50 |
| BT-474 | Overexpressed | 75 |
| MCF-7 | Low | >10,000 |
| A431 | EGFR Overexpressed | 1,500 |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory activity of a test compound against a specific kinase using a competitive binding assay format.
Materials:
-
Kinase (e.g., recombinant human HER2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ labeled kinase tracer
-
Test compound (e.g., BFI-132) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the Kinase/Eu-Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic model.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., BFI-132) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Simplified HER2 signaling pathway and the point of inhibition by BFI-132.
Experimental Workflow Diagram
Caption: General workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion
This compound represents a valuable starting material for the development of novel kinase inhibitors, particularly targeting the HER2 pathway. The protocols and data presented herein provide a framework for the initial characterization of such compounds. Further studies, including comprehensive selectivity profiling, investigation of resistance mechanisms, and in vivo efficacy models, are essential next steps in the drug discovery process. The favorable substitution pattern of the starting scaffold offers numerous possibilities for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.
References
Applications of 5-Bromo-7-fluoro-1H-benzo[d]imidazole in Drug Discovery: A Scaffolding Approach for Potent Therapeutic Agents
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique structural features allow for diverse functionalization, leading to a wide spectrum of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, into the benzimidazole ring system can significantly modulate the physicochemical properties and pharmacological activity of the resulting compounds. This application note explores the potential of 5-Bromo-7-fluoro-1H-benzo[d]imidazole as a key building block in drug discovery, drawing insights from the biological activities of structurally related fluorinated and brominated benzimidazole derivatives. While specific data for this exact molecule is limited in the public domain, the analysis of its analogs suggests promising applications, particularly in oncology.
Potential Therapeutic Applications
Based on the known biological activities of analogous compounds, this compound is a promising scaffold for the development of inhibitors targeting key players in cellular signaling pathways, particularly those implicated in cancer. The incorporation of both bromine and fluorine can enhance binding affinity, cell permeability, and metabolic stability.[1][2]
Anticancer Activity:
Derivatives of fluorinated benzimidazoles have demonstrated significant potential as anticancer agents. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a microtubule targeting agent, inducing mitotic arrest and cell death.[3] This suggests that derivatives of this compound could be explored for similar mechanisms of action.
Furthermore, various halogenated benzimidazoles have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.[4][5] The presence of a bromine atom, in particular, has been associated with enhanced cytotoxic and pro-apoptotic properties in other polyhalogenated benzimidazole derivatives.[5][6]
Key Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of derivatives of this compound. These are based on established methodologies for similar benzimidazole compounds.
Protocol 1: Synthesis of N-substituted this compound Derivatives
This protocol outlines a general method for the N-alkylation of the benzimidazole core, a common strategy to introduce diversity and modulate biological activity.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., phenacyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired N-substituted derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]
Quantitative Data from Analogous Compounds
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | 0.73 ± 0.0 | [3] |
| MDA-MB-231 | 20.4 ± 0.2 | [3] | |
| L-cells (normal) | 59.6 ± 2.5 | [3] | |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 | 5.30 | [5] |
| CCRF-CEM | 6.80 | [5] |
Visualizing the Drug Discovery Workflow and Potential Mechanism
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.
Hypothesized Signaling Pathway Inhibition
Based on the activity of analogs, derivatives of this compound could potentially interfere with microtubule dynamics, a critical process in cell division.
While direct experimental data on this compound is scarce, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery, particularly for the development of novel anticancer agents. The presence of both bromo and fluoro substituents offers a unique combination of properties that can be exploited to design potent and selective therapeutic candidates. Further synthesis and biological evaluation of derivatives of this scaffold are warranted to fully explore its therapeutic potential.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents with 5-Bromo-7-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2] Its unique structure allows for diverse substitutions, enabling the fine-tuning of its biological effects. This document provides detailed application notes and protocols for the investigation of 5-Bromo-7-fluoro-1H-benzo[d]imidazole and its derivatives as potential anticancer agents. While specific data for this exact compound is emerging, we will draw upon data from closely related fluoro-benzimidazole derivatives and general protocols applicable to this class of compounds to guide research and development.
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including inhibition of topoisomerases, disruption of microtubules, and modulation of protein kinases and poly(ADP-ribose) polymerase (PARP).[3] The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the potency and selectivity of these compounds.[4]
Synthesis of Benzimidazole Derivatives
The synthesis of novel benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. For creating a library of compounds based on the this compound core, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed to introduce various aryl and heteroaryl groups at the bromine position.[5]
A general synthetic approach involves the reaction of a substituted o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite in a solvent such as ethanol.[6][7]
Anticancer Activity and Data Presentation
The anticancer potential of benzimidazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
While specific IC50 values for this compound are not extensively published, we can refer to the activity of a structurally related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has demonstrated significant anticancer effects.[8][9]
Table 1: In Vitro Anticancer Activity of MBIC (A Fluoro-Benzimidazole Derivative) [8][9]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (non-aggressive) | 0.73 ± 0.0 |
| MDA-MB-231 | Breast Cancer (aggressive) | 20.4 ± 0.2 |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 |
Furthermore, studies on other halogenated benzimidazole-hydrazide hybrids have shown potent cytotoxic effects across various cancer cell lines.[4]
Table 2: Cytotoxicity of Halogenated Benzimidazole-Hydrazide Hybrids (Compounds 6c, 6h-j) [4]
| Cell Line | Cancer Type | IC50 Range (µM) |
| Four different cancer cell lines | Not specified | 7.82 - 21.48 |
Mechanism of Action: Insights from Fluoro-Benzimidazole Analogs
Understanding the mechanism of action is crucial for drug development. Fluoro-benzimidazole derivatives have been shown to induce apoptosis and arrest the cell cycle at various phases.
Microtubule Targeting and Mitotic Arrest
The compound MBIC has been identified as a Microtubule Targeting Agent (MTA).[8][9] MTAs disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death, preferentially affecting rapidly dividing cancer cells.[8]
Induction of Apoptosis
Treatment with MBIC has been shown to induce a significant increase in both early and late apoptotic cell populations in breast cancer cell lines.[8] For instance, in MCF-7 cells, the percentage of early apoptotic cells increased to 19.0 ± 2.7% and late apoptotic cells to 72.5 ± 4.2% after 24 hours of treatment.[8]
Experimental Protocols
General Synthesis of Benzimidazole Derivatives
This protocol outlines a general method for synthesizing benzimidazole derivatives, which can be adapted for this compound.
Workflow for Synthesis:
Caption: General workflow for the synthesis of benzimidazole derivatives.
Procedure:
-
Dissolve the substituted o-phenylenediamine (1 equivalent) and the desired aldehyde (1.5 equivalents) in ethanol.
-
Add sodium metabisulfite (Na2S2O5) (0.5 equivalents) as an oxidizing agent.[6]
-
Reflux the reaction mixture for 24 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow for evaluating in vitro anticancer activity using the MTT assay.[5]
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Prepare serial dilutions of the this compound derivative in the growth medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubate the plate for 48-72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Workflow for Apoptosis Assay:
Caption: General workflow for apoptosis analysis using flow cytometry.
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
Benzimidazole derivatives can modulate various signaling pathways involved in cancer progression. For instance, some derivatives act as kinase inhibitors, affecting pathways like the EGFR and HER2 signaling cascades.[4] Others, like the compound 8j (MD102), have been shown to inhibit transglutaminase 2 (TG2), leading to the stabilization of p53 and subsequent apoptosis via downregulation of the p-AKT and p-mTOR pathways.[10]
Potential Signaling Pathway for a Benzimidazole-based TG2 Inhibitor:
Caption: Proposed mechanism of action for a benzimidazole derivative targeting the TG2-p53 pathway.[10]
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and data presented here, derived from the broader family of benzimidazole derivatives, provide a solid foundation for researchers to synthesize, screen, and characterize new compounds based on this core structure. Further investigation into the specific mechanisms of action and in vivo efficacy will be crucial for advancing these promising molecules toward clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-7-fluoro-1H-benzo[d]imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-fluoro-1H-benzo[d]imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The presence of bromine and fluorine atoms, along with a reactive N-H group, provides three distinct points for chemical modification. This allows for the systematic exploration of chemical space and the development of novel derivatives with tailored properties.
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents. The fluorine atom at the 7-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable feature in drug design. The imidazole nitrogen can be readily alkylated or arylated to further expand the structural diversity of the resulting molecules.
These application notes provide detailed protocols for the functionalization of this compound via common and robust synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Applications
-
Medicinal Chemistry: Serves as a key intermediate for the synthesis of inhibitors for various enzymes and receptors. The ability to introduce diverse substituents allows for the fine-tuning of biological activity and pharmacokinetic properties.
-
Materials Science: Acts as a building block for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The extended π-conjugated systems that can be synthesized from this core are often desirable for these applications.
-
Fragment-Based Drug Discovery: The core structure can be used as a fragment for screening against biological targets. Subsequent elaboration using the synthetic handles described below allows for the rapid development of more potent lead compounds.
Synthetic Utility and Experimental Protocols
The strategic location of the bromo, fluoro, and N-H functionalities on the this compound scaffold allows for a variety of synthetic transformations. The following sections detail protocols for some of the most powerful and versatile palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[1][2][3] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.
General Experimental Workflow for Cross-Coupling Reactions
References
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-7-fluoro-1H-benzo[d]imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the reduction of a substituted o-nitroaniline, specifically 4-bromo-2-fluoro-6-nitroaniline, to its corresponding o-phenylenediamine. The subsequent and final step is the cyclization of the resulting 4-bromo-6-fluoro-benzene-1,2-diamine, typically with formic acid or a derivative, to form the benzimidazole ring.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include:
-
Purity of Starting Materials: Impurities in the initial reagents can lead to side reactions and complicate purification.
-
Reaction Temperature: Both the reduction and cyclization steps are sensitive to temperature fluctuations, which can affect reaction rate and yield.
-
Stoichiometry: Precise control of the reactant ratios is crucial to minimize the formation of byproducts.
-
Atmosphere: The o-phenylenediamine intermediate is susceptible to oxidation, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
Q3: What kind of yields can I expect?
A3: The overall yield for the synthesis of this compound can vary depending on the specific reagents and conditions used. Generally, yields for similar benzimidazole syntheses can range from moderate to high. For instance, related syntheses of substituted benzimidazoles have reported yields from 60% to over 90% under optimized conditions.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reduction of the Nitro Group | Ensure the reducing agent (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation) is fresh and used in sufficient molar excess. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting nitroaniline. |
| Incomplete Cyclization | Extend the reaction time for the cyclization step or consider using a more reactive cyclizing agent, such as triethyl orthoformate in the presence of an acid catalyst. The choice of acid catalyst (e.g., p-toluenesulfonic acid) can also influence the reaction rate. |
| Degradation of Reactants or Product | The fluorinated and brominated phenylenediamine intermediate can be sensitive to harsh acidic conditions and high temperatures. Consider using milder reaction conditions or a two-step process where the initial condensation is performed under milder conditions, followed by cyclization. |
| Oxidation of the o-phenylenediamine Intermediate | Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the electron-rich diamine. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Formation of Poly-substituted Products | The high reactivity of the o-phenylenediamine can sometimes lead to the formation of undesired regioisomers or poly-substituted benzimidazoles. Careful control of the reaction stoichiometry and temperature is crucial. |
| Incomplete Cyclization Leading to Schiff Base Intermediate | The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize. Ensure sufficient reaction time and appropriate temperature for the cyclization to go to completion. |
| Decarboxylation (if using a carboxylic acid derivative) | Side reactions such as decarboxylation can occur at elevated temperatures. Optimize the reaction temperature to favor benzimidazole formation over decarboxylation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method. |
| Presence of Colored Impurities | Colored impurities often arise from the oxidation of the o-phenylenediamine intermediate. Using an inert atmosphere during the reaction can minimize their formation. Treatment of the crude product with activated carbon during recrystallization can help remove colored impurities. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of similar benzimidazole derivatives.
Step 1: Synthesis of 4-bromo-6-fluorobenzene-1,2-diamine
-
Reaction: Reduction of 4-bromo-2-fluoro-6-nitroaniline.
-
Reagents: 4-bromo-2-fluoro-6-nitroaniline, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
To a stirred solution of 4-bromo-2-fluoro-6-nitroaniline in a mixture of ethanol and water, add acetic acid.
-
Heat the mixture to reflux.
-
Add iron powder portion-wise to the refluxing solution.
-
Continue refluxing and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-6-fluorobenzene-1,2-diamine.
-
Step 2: Synthesis of this compound
-
Reaction: Cyclization of 4-bromo-6-fluorobenzene-1,2-diamine.
-
Reagents: 4-bromo-6-fluorobenzene-1,2-diamine, Formic acid.
-
Procedure:
-
To the crude 4-bromo-6-fluorobenzene-1,2-diamine, add formic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate is formed.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Optimizing Reaction Yield for 5-Bromo-7-fluoro-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the appropriate temperature (typically 100-120°C) for a sufficient duration (2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of starting material (4-Bromo-6-fluoro-o-phenylenediamine). | Use high-purity starting materials. The diamine can be sensitive to air and light; store it under an inert atmosphere and in a dark container. | |
| Inactive formic acid. | Use a fresh bottle of high-concentration (e.g., 90% or higher) formic acid. An excess of formic acid is often recommended to drive the reaction to completion.[1] | |
| Formation of a Dark-Colored or Tarry Crude Product | Oxidation of the o-phenylenediamine starting material or the benzimidazole product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a small amount of a reducing agent, like sodium bisulfite, during workup can sometimes help to decolorize the product.[1] |
| Side reactions due to excessive heating. | Avoid overheating the reaction mixture. Use a controlled heating source like an oil bath. | |
| Product is Difficult to Purify/Crystallize | Presence of persistent colored impurities. | Treat the crude product in boiling water with decolorizing carbon (Norite) and then filter while hot.[1][2] This is a common and effective method for removing colored impurities from benzimidazole syntheses.[1] |
| The product is an oil or fails to crystallize from the initial solvent. | Try recrystallization from a different solvent or a mixture of solvents. If direct crystallization fails, consider purification by column chromatography on silica gel. | |
| Inconsistent Yields Between Batches | Variability in the quality of starting materials. | Ensure consistent purity of 4-Bromo-6-fluoro-o-phenylenediamine and formic acid for each reaction. |
| Variations in reaction conditions. | Strictly control reaction parameters such as temperature, reaction time, and the rate of addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward method for synthesizing benzimidazoles is the condensation reaction between the corresponding o-phenylenediamine and formic acid.[2][3] For this compound, this involves the reaction of 4-Bromo-6-fluoro-o-phenylenediamine with formic acid, typically with heating.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters include the purity of the starting o-phenylenediamine, the concentration and excess of formic acid, the reaction temperature, and the reaction time.[1] Maintaining an inert atmosphere can also be beneficial in preventing oxidative side products.
Q3: My final product is off-white or yellowish. How can I obtain a purer, white product?
A3: Discoloration is a common issue in benzimidazole synthesis.[1] The most effective method for purification is recrystallization from boiling water with the addition of decolorizing carbon.[1][2] The mixture should be filtered while hot to remove the carbon and impurities, followed by cooling to allow the purified benzimidazole to crystallize.[1]
Q4: Can I use other reagents instead of formic acid?
A4: Yes, various other reagents can be used to form the benzimidazole ring. For instance, aldehydes can be used in the presence of an oxidizing agent, or other carboxylic acids can be used to synthesize 2-substituted benzimidazoles.[4][5] However, for the synthesis of the unsubstituted 1H-benzo[d]imidazole core, formic acid is the most direct and commonly used reagent.[2][3]
Q5: How should I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. You can spot the starting material (4-Bromo-6-fluoro-o-phenylenediamine) and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to observe the disappearance of the starting material and the appearance of the product spot.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established procedures for benzimidazole synthesis.[2][3] Optimization may be required.
Materials:
-
4-Bromo-6-fluoro-o-phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Decolorizing carbon (activated charcoal)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine 1 gram of 4-Bromo-6-fluoro-o-phenylenediamine with 3.5 mL of 90% formic acid.[3]
-
Heat the mixture in a water bath or on a sand bath at 100°C for 2 hours.[2][3]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add 10% sodium hydroxide solution dropwise with constant stirring until the mixture is slightly alkaline (check with litmus paper).
-
Collect the crude product by filtration and wash it with cold water.[2]
Purification by Recrystallization:
-
Transfer the crude product to a flask and add a sufficient amount of boiling water to dissolve it (e.g., 50 mL).[3]
-
Add a small amount of decolorizing carbon (e.g., 0.2 g) to the hot solution and continue to heat for 10-15 minutes.[2][3]
-
Filter the hot solution rapidly through a pre-heated funnel to remove the decolorizing carbon.[1][3]
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry at 100°C.[2][3]
Data Presentation
Table 1: Influence of Reaction Conditions on Benzimidazole Synthesis Yield (General)
| Starting Material | Reagent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| o-phenylenediamine | Formic Acid | Heat (100°C, 2h) | None | 83-85 | [1] |
| o-phenylenediamine | Benzaldehyde | H₂O₂ / HCl | Acetonitrile | High | [4] |
| o-phenylenediamine | Aromatic Acids | NH₄Cl (catalyst) | None | Good | [3] |
| 2-Nitroanilines | Formic Acid | Fe powder / NH₄Cl | Not specified | High | [4] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
Technical Support Center: 5-Bromo-7-fluoro-1H-benzo[d]imidazole Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with a one-carbon source, such as formic acid or a derivative. The most common starting material is 4-bromo-6-fluoro-1,2-phenylenediamine, which is then cyclized.
A general reaction scheme is the condensation of the diamine with formic acid under acidic conditions, or with trimethyl orthoformate.
Q2: My reaction mixture has turned dark brown/black. What is the likely cause and how can I fix it?
A dark coloration in the reaction mixture is a common issue and is often due to the oxidation of the o-phenylenediamine starting material. These oxidized species can lead to colored impurities in the final product.
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification of Starting Material: Ensure the purity of the 4-bromo-6-fluoro-1,2-phenylenediamine. If it appears discolored, consider purification by recrystallization or column chromatography before use.
-
Activated Carbon: After the reaction is complete, the crude product can be dissolved in a suitable solvent and treated with activated carbon to adsorb the colored impurities before filtration and subsequent purification steps.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential side products?
The formation of multiple products is a frequent challenge in benzimidazole synthesis. For this compound, potential side products include:
-
Over-bromination/Halogen Exchange: Depending on the reaction conditions, further bromination or even substitution of the fluorine atom might occur, leading to di-halogenated or other halogenated isomers.
-
N-Alkylation/N-Formylation: If alkylating agents or excess formylating agents are present, side reactions at the nitrogen atoms of the benzimidazole ring can occur.
-
Incomplete Cyclization: The intermediate Schiff base may not have fully cyclized to the benzimidazole.
-
Dehalogenation: Under certain reductive conditions, loss of the bromine or fluorine atom can occur, leading to the formation of 5-bromo-1H-benzo[d]imidazole, 7-fluoro-1H-benzo[d]imidazole, or unsubstituted benzimidazole.
Q4: How can I purify the final product, this compound?
Purification of the final product is crucial to remove unreacted starting materials and side products. A combination of the following techniques is often effective:
-
Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The aqueous layer is then neutralized to precipitate the purified product, leaving non-basic impurities in the organic phase.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can effectively remove impurities.
-
Column Chromatography: For challenging separations, column chromatography using silica gel is a powerful technique. A solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) should be optimized to achieve good separation of the desired product from its impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature. |
| Poor quality of starting materials. | Use high-purity 4-bromo-6-fluoro-1,2-phenylenediamine and formic acid (or other cyclizing agent). | |
| Suboptimal reaction conditions. | Optimize the reaction temperature and catalyst (if any). For the Phillips synthesis (condensation with an acid), ensure the acid concentration is appropriate. | |
| Formation of Multiple Products | Incorrect stoichiometry. | Use a 1:1 molar ratio of the o-phenylenediamine to the cyclizing agent to minimize the formation of 1,2-disubstituted side products. |
| Reaction conditions are too harsh. | Avoid excessively high temperatures, which can promote side reactions. Consider using milder cyclization conditions. | |
| Presence of reactive impurities. | Ensure starting materials and solvents are free from contaminants that could lead to side reactions. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | The presence of even small amounts of impurities can inhibit crystallization. Attempt further purification using column chromatography. |
| Residual solvent. | Ensure all solvent has been removed under vacuum. | |
| Inconsistent Results | Variability in starting material quality. | Source starting materials from a reliable supplier and check their purity before use. |
| Reaction not performed under inert atmosphere. | As mentioned, oxidation of the diamine is a common issue. Consistently using an inert atmosphere will lead to more reproducible results. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is as follows. Please note that this is a general procedure and may require optimization.
Synthesis of this compound
-
Materials:
-
4-bromo-6-fluoro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10% w/v)
-
Ethanol
-
Activated Carbon
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq) in formic acid (10-15 eq).
-
Slowly add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7-8.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
For further purification, dissolve the crude solid in hot ethanol, add a small amount of activated carbon, and stir for 15 minutes.
-
Filter the hot solution through celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: 5-Bromo-7-fluoro-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Bromo-7-fluoro-1H-benzo[d]imidazole. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, keeping the compound in a freezer at or below -20°C is advisable. Avoid exposure to light and strong oxidizing agents.[1]
Q2: I observed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing or darkening, can be an indication of degradation. This could be triggered by exposure to light (photodegradation), elevated temperatures, or reaction with oxidative agents. It is crucial to re-assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments.
Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A3: Inconsistent experimental results can indeed be a symptom of compound instability. Degradation of the parent compound can lead to a lower effective concentration and the formation of impurities that may interfere with your assay. It is recommended to verify the purity of your sample and consider performing a forced degradation study to understand its stability under your specific experimental conditions (e.g., pH, temperature, solvent).
Q4: Is this compound sensitive to pH?
A4: Benzimidazole derivatives can be susceptible to hydrolysis under acidic or basic conditions.[2] The stability of this compound in your experimental buffer should be evaluated. If you are working with solutions over an extended period, it is advisable to prepare fresh solutions before each experiment or to conduct a time-course stability study in your chosen solvent and pH.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this molecule are not extensively documented in the public domain, potential degradation pathways for benzimidazoles include hydrolysis of the imidazole ring, oxidation, and photolytic decomposition.[2] Thermal decomposition can lead to the release of hazardous gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[1][3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)
-
Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What should I do?
-
Answer: The appearance of new peaks suggests the presence of impurities or degradation products. Follow these steps to troubleshoot:
-
Verify Solvent and Mobile Phase Purity: Ensure that the solvents and mobile phase components are of high purity and are freshly prepared.
-
Analyze a Fresh Sample: Prepare a solution from a freshly opened vial of the compound to rule out degradation of a stock solution.
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).
-
Perform Forced Degradation: To identify potential degradation products, you can subject a small sample to stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample.[2][4]
-
Issue 2: Poor Solubility or Precipitation in Solution
-
Question: My this compound is precipitating out of solution. How can I address this?
-
Answer: Benzimidazole derivatives can have poor aqueous solubility.[5] Consider the following:
-
Solvent Selection: Test the solubility in a range of pharmaceutically acceptable solvents. The use of co-solvents may be necessary.
-
pH Adjustment: The solubility of benzimidazoles can be pH-dependent. Assess the solubility at different pH values to find the optimal range for your experiment.
-
Degradation: Precipitation could also be a result of a degradant being less soluble than the parent compound. Analyze the precipitate and the supernatant separately to identify their compositions.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: ≤ -20°C (Freezer) | To minimize thermal degradation and preserve long-term stability. |
| Short-term: 2-8°C (Refrigerator) | For immediate use, to reduce exposure to ambient temperature fluctuations. | |
| Light Exposure | Store in an amber vial or in the dark. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | To minimize oxidative degradation. |
| Container | Tightly sealed container.[1][3] | To prevent exposure to moisture and air. |
| Handling | Use in a well-ventilated area or under a chemical fume hood.[1] | To avoid inhalation of fine particles. |
| Incompatibilities | Strong oxidizing agents.[1] | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/m²).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
4. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Calculate the percentage degradation.
Visualizations
References
Technical Support Center: Crystallization of 5-Bromo-7-fluoro-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 5-Bromo-7-fluoro-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when trying to crystallize this compound for the first time?
A1: The initial and most critical step is to perform solvent screening to find a suitable solvent system.[1] An ideal solvent will dissolve the compound when hot but not when cold.[2] You can start by testing small amounts of your compound in various common recrystallization solvents.[3]
Q2: My compound is not dissolving in any single solvent I've tried.
A2: If a single solvent is not effective, you can try a mixed solvent system (binary solvent).[4] This usually involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Heating the mixture should then result in a clear solution ideal for cooling and crystallization.
Q3: My solution is colored, but the pure compound should be colorless. How can I remove the colored impurities?
A3: For colored impurities, you can treat the hot solution with a small amount of activated carbon.[2][5] The colored impurities will adsorb onto the surface of the carbon. After a short period, the carbon can be removed by hot filtration. Be cautious not to add too much activated carbon, as it can also adsorb your product.[5]
Q4: I've let the solution cool, but no crystals have formed. What should I do?
A4: If crystals do not form upon cooling, the solution may be supersaturated.[6] You can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.[7]
-
Adding a seed crystal of your compound.
-
Cooling the solution further in an ice bath.
-
If the solution is clear, it might be too dilute. In this case, you can try to evaporate some of the solvent and allow it to cool again.[7]
Q5: My crystallization has resulted in a very poor yield. What are the likely causes?
A5: A low yield can be due to several factors:
-
Using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[7]
-
Premature crystallization during hot filtration.
-
Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve.[6]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling point solvent.- Use a mixed solvent system. |
| Rapid Crystal Formation (Crashing Out) | The solution is too supersaturated, or the cooling is too fast. | - Reheat the solution and add a small amount of additional hot solvent to decrease saturation.[7]- Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Crystals are very fine or needle-like | This can be due to rapid cooling or high supersaturation. | - Slow down the cooling process. Insulate the flask to allow for gradual cooling.- Consider using a different solvent system that promotes slower crystal growth. |
| Impure Crystals | Impurities may have been co-precipitated or trapped within the crystal lattice. | - Ensure complete dissolution in the hot solvent.- Allow for slow crystal growth to exclude impurities from the crystal lattice.[2]- Perform a second recrystallization. |
| Difficulty removing unreacted starting materials | The starting materials have similar solubility profiles to the product. | - If the starting material is basic (like an amine), an acid wash of the organic solution before crystallization might help.[5]- Consider column chromatography to purify the crude product before crystallization.[5] |
Illustrative Quantitative Data
Disclaimer: The following table provides illustrative data based on general principles of crystallization for benzimidazole derivatives. Actual solubility data for this compound should be determined experimentally.
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Suitability for Recrystallization |
| Water | Low | Low | Poor |
| Ethanol | Moderate | High | Good |
| Acetone | High | High | Poor (May be used as the "good" solvent in a mixed system) |
| Toluene | Low | Moderate | Potentially Good |
| Hexane | Very Low | Very Low | Good as an anti-solvent |
| Methanol | Moderate | High | Good |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl the flask and then perform a hot filtration to remove the carbon.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[6]
-
Drying: Allow the crystals to dry completely in the Büchner funnel by drawing air through them.[2] For a final drying, the crystals can be placed in a desiccator.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Key factors influencing successful crystallization.
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
A1: A prevalent method for the synthesis of benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon source, such as formic acid or its derivatives. For the large-scale synthesis of this compound, a two-step process is often employed, starting with the nitration and reduction of a commercially available precursor to form the key intermediate, 4-Bromo-6-fluoro-1,2-phenylenediamine, followed by cyclization.
Q2: What are the critical parameters to control during the scale-up of the cyclization step?
A2: When scaling up the cyclization of 4-Bromo-6-fluoro-1,2-phenylenediamine with formic acid, the following parameters are critical:
-
Temperature Control: The reaction is typically refluxed. Maintaining a consistent temperature is crucial for reaction kinetics and to minimize side-product formation.
-
Rate of Addition: If using reagents that can cause exothermic reactions, a controlled addition rate is necessary to manage the reaction temperature.
-
Mixing: Efficient stirring is essential to ensure homogeneity, especially in larger reaction volumes, to promote heat transfer and reactant contact.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is important to determine the optimal reaction time and avoid degradation of the product.
Q3: How can the purity of the final product be ensured on a larger scale?
A3: Ensuring the purity of this compound on a large scale typically involves:
-
Controlled Crystallization: A carefully designed crystallization process is one of the most effective methods for purification at scale. This involves selecting an appropriate solvent system and controlling the cooling rate.
-
Washing: Washing the isolated crude product with suitable solvents can remove residual starting materials and by-products.
-
Recrystallization: If necessary, one or more recrystallization steps can be performed to achieve high purity.
-
Chromatography: While often used at the lab scale, column chromatography can be adapted for larger scales (e.g., using medium pressure liquid chromatography - MPLC) if high-value, high-purity material is required.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 4-Bromo-6-fluoro-1,2-phenylenediamine
Question: We are experiencing a low yield during the reduction of 2-Bromo-4-fluoro-6-nitroaniline to 4-Bromo-6-fluoro-1,2-phenylenediamine. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure the catalyst (if used, e.g., Pd/C for hydrogenation) is active and used in the correct loading. |
| Catalyst Poisoning | If using catalytic hydrogenation, ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). Consider pre-treating the starting material or using a fresh batch of catalyst. |
| Side Reactions | Over-reduction or other side reactions can occur. Optimize the reaction conditions, such as temperature and pressure (for hydrogenation), to be as mild as possible while still achieving complete conversion of the starting material. |
| Product Degradation | The resulting diamine may be sensitive to air or light. Once the reaction is complete, work up the product promptly and consider performing the workup under an inert atmosphere (e.g., nitrogen or argon). |
| Loss during Workup | Phenylenediamines can have some solubility in aqueous solutions. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product. |
Problem 2: Difficulty in the Cyclization to form this compound
Question: The cyclization of 4-Bromo-6-fluoro-1,2-phenylenediamine with formic acid is sluggish and gives a complex mixture of products. How can we improve this step?
Answer:
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity | The presence of electron-withdrawing groups (bromo and fluoro) on the phenylenediamine ring can decrease its nucleophilicity, slowing down the reaction. Consider using a more reactive formic acid equivalent, such as triethyl orthoformate, or adding a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid). However, be cautious as harsh acidic conditions can sometimes lead to degradation.[1][2] |
| Oxidation of the Diamine | o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and by-products. Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). Degassing the solvent prior to use can also be beneficial. |
| Incorrect Stoichiometry | Ensure that a sufficient excess of formic acid is used to drive the reaction to completion, as it often serves as both the reagent and the solvent. |
| Inadequate Temperature | The reaction typically requires heating to reflux. Ensure the reaction mixture is reaching and maintaining the appropriate temperature for a sufficient duration. |
| Formation of Formamide Intermediate | The reaction proceeds through a formamide intermediate. If this intermediate is stable and cyclization is slow, it may accumulate. Driving off water formed during the reaction, for example by using a Dean-Stark apparatus, can help shift the equilibrium towards the cyclized product. |
Experimental Protocols
Synthesis of this compound
This synthesis is a two-step process starting from 2-Bromo-4-fluoro-6-nitroaniline.
Step 1: Synthesis of 4-Bromo-6-fluoro-1,2-phenylenediamine
-
Reaction: Reduction of 2-Bromo-4-fluoro-6-nitroaniline.
-
Reagents and Solvents:
-
2-Bromo-4-fluoro-6-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux.
-
Add the 2-Bromo-4-fluoro-6-nitroaniline portion-wise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-Bromo-6-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification or purified by recrystallization if necessary.
-
Step 2: Synthesis of this compound
-
Reaction: Cyclization of 4-Bromo-6-fluoro-1,2-phenylenediamine with formic acid.
-
Reagents and Solvents:
-
4-Bromo-6-fluoro-1,2-phenylenediamine
-
Formic acid (HCOOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-6-fluoro-1,2-phenylenediamine.
-
Add an excess of formic acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-water with stirring.
-
Neutralize the mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the product precipitates.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Dry the solid under vacuum to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data Summary
| Step | Reactant | Product | Typical Molar Ratio | Typical Yield |
| 1 | 2-Bromo-4-fluoro-6-nitroaniline | 4-Bromo-6-fluoro-1,2-phenylenediamine | 1 : 5 (Substrate : Fe) | 85-95% |
| 2 | 4-Bromo-6-fluoro-1,2-phenylenediamine | This compound | 1 : 10 (Substrate : HCOOH) | 70-85% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate reaction temperature: The condensation reaction may require specific temperature ranges to proceed efficiently. 2. Poor quality of starting materials: Impurities in 4-bromo-6-fluoro-1,2-phenylenediamine or the C1 synthon (e.g., formic acid) can inhibit the reaction. 3. Ineffective catalyst: The chosen acid catalyst may not be strong enough or may be deactivated. 4. Suboptimal solvent: The solvent may not be suitable for dissolving the reactants or for the reaction mechanism. | 1. Optimize the reaction temperature. For reactions with formic acid, heating is typically required (e.g., reflux). 2. Ensure the purity of starting materials by recrystallization or column chromatography. 3. Consider using a stronger acid catalyst like p-toluenesulfonic acid or using microwave irradiation to enhance the reaction rate. 4. Screen different solvents. Polar protic solvents like ethanol or methanol are often effective.[1] |
| Formation of Side Products | 1. Oxidation of o-phenylenediamine: The diamine starting material is susceptible to oxidation, leading to colored impurities. 2. Self-condensation of the C1 synthon: Aldehydes, if used, can undergo self-condensation. 3. Incomplete cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add the aldehyde slowly to the reaction mixture. 3. Increase the reaction time or temperature to promote complete cyclization. |
| Difficulty in Product Purification | 1. Presence of colored impurities: Oxidation of the starting material can lead to a discolored product. 2. Product is insoluble in common recrystallization solvents. | 1. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. 2. If recrystallization is difficult, purify the product using column chromatography on silica gel. A mixture of ethyl acetate and hexane is a common eluent system for benzimidazoles. |
| Reaction Stalls Before Completion | 1. Deactivation of the catalyst. 2. Equilibrium has been reached. | 1. Add a fresh portion of the catalyst. 2. If using a reversible reaction, consider removing a byproduct (e.g., water) to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the condensation of 4-bromo-6-fluoro-1,2-phenylenediamine with a one-carbon electrophile, such as formic acid or formaldehyde.[2][3] This reaction is typically acid-catalyzed and often requires heating.
Q2: How does the choice of solvent affect the synthesis?
A2: The solvent plays a critical role in the reaction's success. Polar solvents are generally preferred as they can effectively dissolve the reactants and facilitate the ionic intermediates in the reaction mechanism. Polar protic solvents like methanol and ethanol have been shown to give high yields in similar benzimidazole syntheses.[1] In some cases, a mixture of solvents like chloroform and methanol can also be effective.[4] For a greener approach, water can also be used as a solvent.[5]
Q3: What are the recommended catalysts for this synthesis?
A3: Acid catalysts are typically required to promote the condensation and cyclization steps. Common choices include p-toluenesulfonic acid (p-TSOH) and mineral acids like HCl.[3] Ammonium chloride can also be used as a mild and environmentally benign catalyst.[6]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free synthesis of benzimidazoles has been reported.[2][6] This approach is environmentally friendly and can sometimes lead to higher yields and shorter reaction times, especially when combined with microwave irradiation.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (4-bromo-6-fluoro-1,2-phenylenediamine) and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a representative benzimidazole synthesis (2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde). While the specific yields for this compound may vary, this data provides a general guideline for solvent selection.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Cobalt(II) acetylacetonate | Room Temp. | 4 | 97 | [1] |
| Ethanol | Cobalt(II) acetylacetonate | Room Temp. | 4 | 92 | [1] |
| Chloroform | NH4Cl | Room Temp. | 4 | 94 | [6] |
| Acetonitrile | NH4Br | Room Temp. | - | 40 | [6] |
| DMF | NH4Br | Room Temp. | - | - | [6] |
| Ether | NH4Br | Room Temp. | - | - | [6] |
| Solvent-free | NH4Br | Room Temp. | - | 20 | [6] |
Experimental Protocol
This protocol provides a general methodology for the synthesis of this compound from 4-bromo-6-fluoro-1,2-phenylenediamine and formic acid.
Materials:
-
4-bromo-6-fluoro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
p-Toluenesulfonic acid (p-TSOH) (catalyst)
-
Methanol (solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-6-fluoro-1,2-phenylenediamine (1 equivalent) in methanol.
-
Add formic acid (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
For purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane). If the product is colored, add a small amount of activated charcoal during recrystallization. Alternatively, purify by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent polarity on the outcome of benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges with 5-Bromo-7-fluoro-1H-benzo[d]imidazole
Welcome to the technical support center for the analytical challenges associated with 5-Bromo-7-fluoro-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate smoother experimentation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity and stability of this compound. However, the presence of halogen atoms and the benzimidazole core can present specific challenges.
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic nitrogen of the imidazole ring and acidic silanol groups on the HPLC column packing. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the benzimidazole nitrogen and reduce silanol interactions. - Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%). - Employ an end-capped HPLC column or a column with a different stationary phase (e.g., C8). |
| Poor Resolution | Inadequate separation from impurities or degradation products. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. - Adjust the mobile phase composition. Varying the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. - Evaluate a different column with a smaller particle size or a different selectivity. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from previous injections. | - Flush the HPLC system thoroughly with a strong solvent. - Ensure the mobile phase is freshly prepared with high-purity solvents and filtered. - Implement a needle wash step in the autosampler method. |
| Baseline Noise or Drift | Mobile phase mixing issues, detector lamp instability, or column contamination. | - Degas the mobile phase thoroughly. - Allow the detector lamp to warm up sufficiently. - Wash the column with a series of strong solvents to remove any adsorbed contaminants. |
Frequently Asked Questions (FAQs): HPLC Analysis
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for method development would be a reverse-phase HPLC method. Here is a recommended starting protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method can be optimized by adjusting the gradient, flow rate, and mobile phase composition to achieve the desired separation.
Q2: How does the presence of bromine and fluorine affect the HPLC analysis?
A2: The halogen substituents increase the hydrophobicity of the molecule, which will generally lead to longer retention times on a reverse-phase column compared to the unsubstituted benzimidazole. The electron-withdrawing nature of fluorine can also slightly alter the pKa of the imidazole nitrogen, potentially influencing peak shape.
Q3: What are the expected degradation products in a forced degradation study?
A3: Under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), benzimidazoles can undergo various reactions. Potential degradation pathways include hydrolysis of the imidazole ring, dehalogenation, or oxidation. It is crucial to develop a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | - Presence of paramagnetic impurities. - Compound aggregation at higher concentrations. - Tautomerism of the N-H proton. | - Treat the sample with a chelating agent (e.g., EDTA) to remove paramagnetic metals. - Acquire the spectrum at a lower concentration or at an elevated temperature to disrupt aggregation. - For the N-H proton, consider using a deuterated solvent that can exchange with the proton (e.g., D₂O) or acquiring the spectrum in a non-protic solvent like DMSO-d₆. |
| Complex Aromatic Signals | Overlapping signals and complex splitting patterns due to proton-proton and proton-fluorine couplings. | - Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and assign proton and carbon resonances. - ¹⁹F NMR can be a valuable tool to simplify the analysis of fluorine-containing compounds. |
| Inconsistent Chemical Shifts | Dependence on solvent, concentration, and temperature. | - Standardize the conditions for NMR analysis (solvent, concentration, temperature) to ensure reproducibility. - Report the conditions under which the spectra were acquired. |
Frequently Asked questions (FAQs): NMR Analysis
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While the exact chemical shifts can vary depending on the solvent and concentration, the following are approximate predicted ranges based on the effects of the substituents:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 8.0 - 8.5 | 140 - 145 |
| C4-H | 7.2 - 7.6 | 110 - 115 (with C-F coupling) |
| C6-H | 7.4 - 7.8 | 120 - 125 (with C-F coupling) |
| N-H | 12.0 - 13.0 | - |
| C5-Br | - | 115 - 120 |
| C7-F | - | 150 - 160 (with large C-F coupling) |
| C3a | - | 130 - 135 |
| C7a | - | 145 - 150 (with C-F coupling) |
Q2: How does the fluorine atom affect the NMR spectrum?
A2: The fluorine atom (¹⁹F) is a spin-1/2 nucleus and will couple with nearby protons and carbons, leading to additional splitting in the ¹H and ¹³C NMR spectra. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the interacting nuclei. Expect to see doublet or doublet of doublets for the aromatic protons and carbons near the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of this compound, which aids in its identification and structural elucidation.
Troubleshooting Guide: Mass Spectrometry Analysis
| Issue | Potential Cause | Suggested Solution |
| No Molecular Ion Peak | The molecular ion is unstable and fragments easily. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). |
| Isotope Pattern Mismatch | Incorrect assignment of the molecular ion or presence of impurities. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. | - Look for a characteristic pair of peaks for the molecular ion (M and M+2) with nearly equal intensity, which is indicative of the presence of a single bromine atom. - Ensure the sample is pure by using a hyphenated technique like LC-MS. |
| Complex Fragmentation Pattern | Multiple fragmentation pathways are occurring. | - Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and study its fragmentation in a controlled manner. This will help in elucidating the fragmentation pathways. |
Frequently Asked Questions (FAQs): Mass Spectrometry Analysis
Q1: What is the expected molecular weight of this compound?
A1: The monoisotopic mass of this compound (C₇H₄BrFN₂) is approximately 213.96 g/mol for the ⁷⁹Br isotope and 215.96 g/mol for the ⁸¹Br isotope.
Q2: What are the expected major fragments in the mass spectrum?
A2: The fragmentation of benzimidazoles often involves the cleavage of the imidazole ring. For this compound, some plausible fragmentation pathways include:
-
Loss of HCN (27 Da) from the imidazole ring.
-
Loss of the bromine radical (79/81 Da).
-
Loss of the fluorine radical (19 Da).
-
Cleavage of the benzene ring.
The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Data Presentation and Visualization
Quantitative Data Summary
| Property | Value | Analytical Technique |
| Molecular Weight | 214.03 g/mol (average) | Mass Spectrometry |
| Monoisotopic Mass | 213.959 g/mol (for ⁷⁹Br) | High-Resolution Mass Spectrometry |
| Predicted LogP | 2.5 - 3.5 | Computational |
| Predicted pKa | 4.0 - 5.0 (basic) | Computational |
| UV λmax | ~254 nm, ~280 nm | UV-Vis Spectroscopy |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Plausible MS fragmentation pathways.
Validation & Comparative
A Comparative Guide to 5-Bromo-7-fluoro-1H-benzo[d]imidazole and Other Benzimidazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of a molecule's pharmacological profile. This guide provides a comparative analysis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole against other benzimidazole derivatives, focusing on the influence of halogen substitutions on their potential as therapeutic agents. While direct experimental data for this compound is limited in the public domain, this guide leverages available data on related halogenated benzimidazoles to provide a predictive comparison and highlight key structure-activity relationships.
The Impact of Halogenation on Benzimidazole Activity
Halogen atoms, particularly fluorine and bromine, are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and cell permeability. Bromine, being larger and more polarizable, can also influence binding interactions and pharmacokinetic parameters. The combination of both a bromine and a fluorine atom on the benzimidazole core, as seen in this compound, presents an intriguing substitution pattern with the potential for unique biological effects.
Anticancer Activity: A Comparative Overview
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, often through mechanisms like tubulin polymerization inhibition or kinase inhibition. The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted benzimidazoles, providing a basis for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| 2-(p-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | A549 (Lung) | 0.377 | Methotrexate (0.022 µM) |
| 2-(p-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | A498 (Kidney) | 0.377 | Methotrexate (0.022 µM) |
| 2-(p-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | A375 (Melanoma) | 0.377 | Methotrexate (0.022 µM) |
| 2-(p-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | HeLa (Cervical) | 0.188 | Methotrexate (0.022 µM) |
| 2-(p-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | HepG2 (Liver) | 0.188 | Methotrexate (0.022 µM) |
| 2-(o-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | A549 (Lung) | 0.354 | Methotrexate (0.022 µM) |
| 2-(o-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | A498 (Kidney) | 0.354 | Methotrexate (0.022 µM) |
| 2-(o-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | HeLa (Cervical) | 0.354 | Methotrexate (0.022 µM) |
| 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | A549 (Lung) | 0.177 | Methotrexate (0.022 µM) |
| Novel 1H-benzo[d]imidazole Derivative (11a) | Various | 0.16 - 3.6 | - |
| Novel 1H-benzo[d]imidazole Derivative (12a) | Various | 0.16 - 3.6 | - |
| Novel 1H-benzo[d]imidazole Derivative (12b) | Various | 0.16 - 3.6 | - |
Table 1: In vitro anticancer activity of selected fluoro-substituted benzimidazole derivatives.[1][2][3][4]
The data in Table 1 clearly indicates that fluorinated benzimidazoles can exhibit potent anticancer activity, with IC50 values in the sub-micromolar range. The position of the fluorine substituent on the phenyl ring appears to influence the activity profile. While specific data for this compound is unavailable, the presence of both bromo and fluoro substituents could potentially lead to enhanced or novel anticancer properties. The bromine at the 5-position and fluorine at the 7-position may influence interactions with different biological targets or affect the molecule's overall conformation and electronic properties.
Antimicrobial Activity: A Comparative Perspective
Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial activity. Halogenation has been shown to be a key strategy in enhancing the antimicrobial potency of these compounds. The following table presents the minimum inhibitory concentration (MIC) values for several halogenated benzimidazoles against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound(s) |
| 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Gram-negative bacteria | 31.25 | - |
| 2-(m-fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | 7.81 | - |
| 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Bacillus subtilis | 7.81 | - |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Staphylococcus aureus (MRSA) | < 1 | - |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | - |
| 5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | < 4 | - |
Table 2: In vitro antimicrobial activity of selected halogenated benzimidazole derivatives.[5][6][7]
The data in Table 2 highlights the potent antimicrobial effects of bromo- and fluoro-substituted benzimidazoles. Notably, the presence of a bromine atom, as seen in the 2-(5-Bromo-1H-indol-3-yl) derivative and the 5-Bromo-2-(3-bromothiophen-2-yl) derivative, is associated with strong activity against both bacteria and fungi, including resistant strains like MRSA.[6][7] The combination of a bromine atom at the 5-position and a fluorine atom at the 7-position in this compound could result in a synergistic enhancement of antimicrobial activity or a broader spectrum of action.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of benzimidazole derivatives, based on common laboratory practices.
General Synthesis of Substituted Benzimidazoles (Phillips Condensation)
A common method for synthesizing benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
References
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 5-Bromo-7-fluoro-1H-benzo[d]imidazole derivatives
A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzimidazole Derivatives as Potential Therapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various halogenated benzimidazole derivatives. Due to a lack of specific experimental data on 5-Bromo-7-fluoro-1H-benzo[d]imidazole derivatives, this guide extrapolates from available data on related halogenated benzimidazoles to provide insights into their potential as anticancer and antimicrobial agents.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] Halogenation of the benzimidazole core has been shown to significantly influence the potency and selectivity of these compounds.[3] This guide synthesizes findings from multiple studies to elucidate the impact of halogen substitutions on the biological activity of benzimidazole derivatives.
Anticancer Activity of Halogenated Benzimidazoles
The introduction of halogen atoms, particularly fluorine and bromine, to the benzimidazole scaffold has been a successful strategy in the development of potent anticancer agents.[3][4] These modifications can enhance the compounds' interaction with their biological targets, such as protein kinases, and improve their pharmacokinetic properties.[1]
A study on 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids revealed that the presence of bromo (Br) or fluoro (F) substituents at the 3-position of the terminal phenyl ring was favorable for potent and selective cytotoxic activity.[3] For instance, compounds with 3-bromo and 3-fluoro substitutions exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[3]
Another investigation into fluoro-substituted 2-(fluorophenyl)-1H-benzimidazole derivatives highlighted that ortho- and para-fluoro substituted compounds were generally more active than their meta-fluoro counterparts.[4] Notably, a derivative with a para-fluoro substitution on the 2-phenyl ring demonstrated potent antiproliferative activity against several cancer cell lines, including A549 (lung), A498 (kidney), A375 (melanoma), HeLa (cervical), and HepG2 (liver), with IC50 values as low as 0.188 µM.[4] The addition of a methyl group at the 5-position of the benzimidazole ring, in combination with a fluoro-substituted phenyl ring at the 2-position, was also found to enhance antiproliferative activity.[4][5]
Comparative Anticancer Activity Data
| Compound Series | Substitution Pattern | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) | Reference(s) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides | 3-Bromo on phenyl ring | HepG2, HCT-116, MCF-7 | 7.82 - 10.21 | [3] |
| 3-Fluoro on phenyl ring | HepG2, HCT-116, MCF-7 | 7.82 - 10.21 | [3] | |
| 2-(Fluorophenyl)-1H-benzimidazoles | para-Fluoro on phenyl ring | A549, A498, A375 | 0.377 | [4][5] |
| HeLa, HepG2 | 0.188 | [4][5] | ||
| ortho-Fluoro on phenyl ring, 5-Methyl on benzimidazole | A549, A498, HeLa | 0.354 | [4][5] | |
| A375, HepG2 | 0.177 | [4][5] | ||
| 1H-Benzo[d]imidazoles (BBZs) | Various substitutions | Panel of 60 cancer cell lines | 0.16 - 3.6 (GI50) | [6] |
Kinase Inhibition by Halogenated Benzimidazoles
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][7] Halogenation can play a key role in enhancing the binding affinity of these compounds to the ATP-binding pocket of kinases.[3]
In the series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids, the most potent cytotoxic compounds also demonstrated significant inhibitory activity against key oncogenic kinases such as EGFR, HER2, and CDK2.[3] For example, a 3-fluoro substituted derivative showed potent inhibition of the mTOR enzyme, with an IC50 value comparable to well-established tyrosine kinase inhibitors.[3]
The signaling pathways targeted by these inhibitors are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Signaling pathways targeted by halogenated benzimidazole kinase inhibitors.
Antimicrobial Activity of Halogenated Benzimidazoles
Halogenated benzimidazole derivatives have also shown promise as antimicrobial agents.[8][9] A study on halogen- and nitro-derivatives of benzimidazole against Bacillus subtilis demonstrated that dihalogenated derivatives exhibited greater antibacterial activity than compounds with a single halogen atom. The most active compound in this study was 5,6-dibromo-2-(trifluoromethyl)benzimidazole, with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL, which is comparable to the antibiotic tetracycline.[10] This highlights the potential of polyhalogenated benzimidazoles in combating Gram-positive bacteria.
Comparative Antimicrobial Activity Data
| Compound | Substitution Pattern | Microorganism | Activity (MIC in µg/mL) | Reference(s) |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | 5,6-Dibromo, 2-Trifluoromethyl | Bacillus subtilis | 0.49 | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from studies evaluating the anticancer effects of novel benzimidazole derivatives.[11][12][13][14]
Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[11]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 or GI50 values.[11]
-
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This protocol is a general method for assessing the inhibitory activity of compounds against target kinases.[15][16][17]
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Methodology:
-
Kinase enzymes (e.g., EGFR, HER2, CDK2, mTOR) are incubated with a specific substrate and ATP.
-
The benzimidazole derivative is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. A common method is a luminescence-based assay where the light output is proportional to the amount of ATP remaining in the well. A higher luminescent signal indicates greater inhibition of the kinase.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[17]
Conclusion
While direct experimental data on this compound derivatives is currently unavailable, the analysis of related halogenated benzimidazoles provides valuable insights into their potential structure-activity relationships. The position and nature of halogen substituents on the benzimidazole core and its appended functionalities significantly impact their anticancer and antimicrobial activities. Specifically, fluoro and bromo substitutions are associated with enhanced potency. Further research is warranted to synthesize and evaluate this compound derivatives to confirm these inferred SAR trends and explore their therapeutic potential.
References
- 1. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Unraveling the Action of 5-Bromo-7-fluoro-1H-benzo[d]imidazole: A Comparative Guide to Microtubule Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
While the precise mechanism of action for the novel compound 5-Bromo-7-fluoro-1H-benzo[d]imidazole is not yet publicly documented, its structural similarity to other biologically active benzimidazoles suggests a potential role as a microtubule targeting agent (MTA). This guide provides a comparative analysis of a closely related fluorinated benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), with established MTAs, offering a framework for the potential validation of this compound's mechanism of action.
Performance Comparison of Microtubule Targeting Agents
Microtubule targeting agents are a cornerstone of cancer chemotherapy, exerting their effects by disrupting the dynamics of microtubule polymerization or depolymerization. This interference with the cellular cytoskeleton leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2] MTAs can be broadly categorized into two main classes: microtubule stabilizers and microtubule destabilizers.
Microtubule Stabilizing Agents , such as Paclitaxel (Taxol®), bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[3][4][5] This leads to the formation of abnormal, non-functional microtubule bundles, which disrupts the mitotic spindle and triggers cell cycle arrest in the G2/M phase.[4][5]
Microtubule Destabilizing Agents , on the other hand, inhibit the polymerization of tubulin dimers. This class includes the vinca alkaloids (e.g., Vincristine) and Colchicine.[6][7] By binding to tubulin, these agents prevent the formation of microtubules, which is essential for the construction of the mitotic spindle, leading to metaphase arrest and subsequent apoptosis.[7]
The benzimidazole derivative, MBIC, has been identified as a potential MTA that exhibits significant anti-tumor activity against breast cancer cells. Its mechanism is believed to involve the disruption of microtubule function, aligning it with the class of microtubule destabilizers.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MBIC and other prominent microtubule targeting agents against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal fibroblast cell line. Lower IC50 values indicate greater potency.
| Compound | Mechanism of Action | Cell Line | IC50 Value (µM) |
| MBIC | Microtubule Destabilizer | MCF-7 | 0.73 ± 0.0 |
| MDA-MB-231 | 20.4 ± 0.2 | ||
| L-cells (normal) | 59.6 ± 2.5 | ||
| Paclitaxel | Microtubule Stabilizer | MCF-7 | ~3.5 |
| MDA-MB-231 | ~0.3 | ||
| Vincristine | Microtubule Destabilizer | MCF-7 | ~7.37 (nM) |
| MDA-MB-231 | ~4 (ng/ml) | ||
| Colchicine | Microtubule Destabilizer | MCF-7 | ~0.009 |
| MDA-MB-231 | ~3 (nM) |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are for comparative purposes.
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesis that this compound acts as a microtubule targeting agent, a series of key experiments should be performed. Detailed protocols for these assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.
Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. Microtubule stabilizers will enhance the rate and extent of polymerization, while destabilizers will inhibit it.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a GTP stock solution (e.g., 100 mM).
-
Prepare the test compound (e.g., this compound) and control compounds (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer) at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C in a temperature-controlled spectrophotometer.
-
On ice, prepare the reaction mixture containing tubulin, GTP (final concentration ~1 mM), and the test compound or control. The final tubulin concentration is typically in the range of 1-3 mg/mL.
-
Pipette the reaction mixtures into the pre-warmed 96-well plate.
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Compare the curves of the test compound-treated samples to the vehicle control and the positive controls (Paclitaxel and Colchicine). Inhibition of polymerization will result in a lower slope and a lower final plateau of the curve, while stabilization will show a steeper slope and a higher plateau.
-
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.
Principle: Cells are treated with the test compound, fixed, and then stained with an antibody specific to α-tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network using a fluorescence microscope.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 or MDA-MB-231) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls for a specified period (e.g., 24 hours). Include a vehicle-only control.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature, or ice-cold methanol for 10 minutes at -20°C.
-
If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 1-5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei.
-
-
Analysis:
-
Compare the microtubule morphology in treated cells to the control cells. Microtubule destabilizers are expected to cause depolymerization of the microtubule network, resulting in diffuse cytoplasmic staining. Microtubule stabilizers will induce the formation of thick microtubule bundles.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest induced by the test compound.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and treat them with the test compound and controls for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to degrade RNA and prevent its staining).
-
Incubate the cells for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000-20,000 events per sample.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
A significant increase in the percentage of cells in the G2/M phase in treated samples compared to the control indicates a G2/M cell cycle arrest, a hallmark of microtubule targeting agents.
-
Signaling Pathways and Visualizations
The disruption of microtubule dynamics by MTAs activates a cascade of signaling events that ultimately lead to apoptosis. A key event is the activation of the Spindle Assembly Checkpoint (SAC) , which arrests the cell cycle in mitosis to prevent chromosomal missegregation.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins . Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases. Additionally, the c-Jun N-terminal kinase (JNK) signaling pathway can be activated by microtubule disruption, further promoting apoptosis.
Signaling Pathway of Microtubule Disruption-Induced Apoptosis
Caption: Signaling cascade initiated by microtubule targeting agents.
Experimental Workflow for Validating Microtubule Targeting Activity
References
- 1. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proliferation inhibition and apoptosis of breast cancer MCF-7 cells under the influence of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential of 5-Bromo-7-fluoro-1H-benzo[d]imidazole in Drug Discovery
An objective analysis of the therapeutic potential of 5-Bromo-7-fluoro-1H-benzo[d]imidazole based on comparative data from related halogenated benzimidazole derivatives.
For researchers, scientists, and drug development professionals.
While specific in vitro and in vivo studies on this compound are not extensively available in current literature, the broader class of halogenated benzimidazole derivatives has demonstrated significant and diverse biological activities. This guide provides a comparative overview of the performance of structurally similar compounds, offering insights into the potential therapeutic applications of this compound and a rationale for future research.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of these compounds, often enhancing their potency, selectivity, and pharmacokinetic profiles.[2]
Comparative Analysis of Halogenated Benzimidazole Derivatives
To extrapolate the potential of this compound, we have summarized the activities of various bromo- and fluoro-substituted benzimidazole derivatives from published studies.
Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Halogenated Benzimidazoles
| Compound/Derivative | Target Cell Line/Enzyme | Activity Metric (IC50/GI50) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (breast cancer) | 0.73 µM | [3] |
| MDA-MB-231 (breast cancer) | 20.4 µM | [3] | |
| L-cells (normal fibroblast) | 59.6 µM | [3] | |
| 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids (e.g., 6c, 6h, 6i) | HCT-116, HepG2, MCF-7 | 7.82 to 21.48 µM | [2] |
| EGFR, HER2, CDK2, mTOR | Potent inhibition (specific IC50 values in source) | [2] | |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivatives | MCF-7 (breast cancer) | 5.30 µM | [1] |
| CCRF-CEM (leukemia) | 6.80 µM | [1] | |
| Benzimidazole–rhodanine conjugates | Topoisomerase II | Significant inhibitory potency | [4] |
Table 2: In Vitro Antimicrobial Activity of Halogenated Benzimidazoles
| Compound/Derivative | Target Organism | Activity Metric (MIC) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 µg/mL | [5] |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 µg/mL | [5] |
| Fluorinated Benzothiazepine Fused β-Lactam Derivatives | Rhizoctonia solani, Fusarium oxporum | Good activity | [6] |
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of its analogs, this compound could be a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Halogenated benzimidazoles have shown potent anticancer effects through various mechanisms, including microtubule targeting and kinase inhibition. For instance, MBIC acts as a microtubule targeting agent, inducing mitotic arrest and cell death.[3] Other derivatives function as multi-kinase inhibitors, targeting key signaling proteins like EGFR, HER2, and CDK2 that are crucial for cancer cell proliferation and survival.[2] The presence of both bromo and fluoro substituents on the benzimidazole core of the title compound may offer a unique profile of activity and selectivity against various cancer cell lines.
Below is a potential signaling pathway that could be targeted by a benzimidazole-based kinase inhibitor.
Caption: Hypothesized kinase inhibition pathway for anticancer activity.
Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone of many antimicrobial agents. Halogenated derivatives have demonstrated significant activity against a range of pathogens, including bacteria and fungi.[5] The lipophilicity conferred by halogen atoms can enhance cell membrane penetration, a key factor for antimicrobial efficacy. The strong performance of bromo-substituted indolylbenzimidazoles against Staphylococcus aureus and Candida albicans suggests that this compound could be a valuable lead in the development of new anti-infective drugs.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following are generalized methodologies adapted from studies on related compounds that can be used for its evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
-
Assay Setup: Use a commercially available kinase assay kit (e.g., for EGFR, HER2, CDK2). The assay typically involves the kinase, a specific substrate, and ATP in a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a specified period at a controlled temperature.
-
Detection: Measure the kinase activity, often through luminescence, fluorescence, or radioactivity, depending on the assay format. This typically quantifies the amount of phosphorylated substrate.
-
Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Efficacy Calculation: Calculate the percentage of tumor growth inhibition compared to the control group.
The workflow for a typical in vivo efficacy study is illustrated below.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
While direct experimental data for this compound is currently lacking, the extensive research on structurally related halogenated benzimidazoles provides a strong foundation for predicting its potential as a therapeutically valuable compound. The comparative data presented in this guide suggest that this molecule is a compelling candidate for synthesis and evaluation, particularly in the fields of oncology and infectious diseases. Further in vitro and in vivo studies are warranted to elucidate its specific biological activities and mechanism of action.
References
- 1. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Fluorinated vs. Non-Fluorinated Benzimidazoles
An Objective Guide for Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] A common strategy to enhance the pharmacological profile of these molecules is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated and non-fluorinated benzimidazoles, supported by experimental data, to elucidate the impact of fluorination on therapeutic efficacy.
Mechanism of Action: The Impact of Fluorination
Benzimidazoles exert their biological effects through various mechanisms, with the most prominent being the disruption of microtubule dynamics.[3][4] They selectively bind to the β-tubulin subunit of parasitic, fungal, or cancer cells, inhibiting polymerization and leading to cell cycle arrest and apoptosis.[4][5][6]
Fluorination can significantly enhance this primary mechanism and introduce additional modes of action. The high electronegativity and unique steric properties of fluorine can alter the molecule's electronic distribution, lipophilicity, and metabolic stability.[1][7] This often leads to stronger binding affinity for target proteins, improved cell permeability, and reduced metabolic degradation, thereby increasing overall potency.[8][9] For instance, some fluorinated benzimidazoles have also been shown to inhibit other critical enzymes like DNA gyrase and topoisomerase IV.[7]
Caption: General mechanism of action for benzimidazole compounds.
Comparative Efficacy: Quantitative Data
Experimental data consistently demonstrates that fluorination enhances the biological activity of benzimidazoles across various applications, including antimicrobial, antiviral, and anticancer therapies. The following tables summarize key findings from comparative studies.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Fluorination Status | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
|---|---|---|---|---|---|
| Compound 14 | Fluorinated | - | - | - | [7] |
| BEZ235 (Control) | Fluorinated | - | - | - | [7] |
| Compound 30 | Mono-fluorinated | Potent | Potent | Potent | [7] |
| Fluoro-derivative 26 | Fluorinated | - | - | - | [7] |
| Non-fluorinated analog | Non-fluorinated | Less Active | Less Active | Less Active |[7] |
Note: Specific IC₅₀ values for Compound 14 and BEZ235 were not provided in the source text, but the fluorinated compound 14 was noted for its potent activity. For compound 30 and derivative 26, the sources state enhanced activity compared to non-fluorinated versions without providing specific comparative values in the excerpt.
Table 2: Comparative Antiviral Activity (EC₅₀ in µM)
| Compound | Virus Target | Fluorinated (EC₅₀) | Non-fluorinated Analog (EC₅₀) | Reference |
|---|---|---|---|---|
| Compound 27 | CVB-5 | 11 | 47 | [7] |
| (2-trifluoromethyl) | RSV | 22 | >100 | [7] |
| | YFV | 33 | 33 |[7] |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) | Compound | Fluorination Status | B. subtilis | Gram-negative bacteria | C. albicans | Reference | | :--- | :--- | :--- | :--- | :--- | | Parent Compound 12 | Non-fluorinated | Less Active | Less Active | Less Active |[10] | | Compound 14 | meta-fluoro | 7.81 | - | - |[10] | | Parent Compound 16 | Non-fluorinated | Less Active | Less Active | Less Active |[10] | | Compound 18 | meta-fluoro | 7.81 | 31.25 | - |[10] | | Fluorinated Cpd. 3 | Fluorinated | - | - | 78.125 |[10] | | Fluorinated Cpd. 6 | Fluorinated | - | - | Active |[10] |
These tables clearly show that fluorinated benzimidazoles tend to exhibit lower IC₅₀ and MIC values, indicating higher potency compared to their non-fluorinated counterparts.[7][10]
Experimental Protocols
The quantitative data presented is typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.
A. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Protocol: Broth Microdilution Method
-
Preparation: A two-fold serial dilution of the test compounds (both fluorinated and non-fluorinated benzimidazoles) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria). Positive (microorganism, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Analysis: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) with a plate reader.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 6. Benzimidazole - Wikipedia [en.wikipedia.org]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 10. acgpubs.org [acgpubs.org]
A Comparative Spectroscopic Analysis of 5-Bromo-7-fluoro-1H-benzo[d]imidazole and Related Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 5-Bromo-7-fluoro-1H-benzo[d]imidazole against its parent compound, benzimidazole, and its singly substituted analogues, 5-Bromo-1H-benzimidazole and 5-Fluoro-1H-benzimidazole. A thorough understanding of the spectroscopic characteristics of these compounds is essential for their identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offers a clear framework for distinguishing these structurally similar molecules.
Spectroscopic Data Comparison
The introduction of halogen substituents onto the benzimidazole ring significantly influences the electronic environment and, consequently, the spectroscopic output. The following tables summarize the key quantitative data from various spectroscopic techniques, providing a basis for direct comparison.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | NH |
| Benzimidazole | 8.21 (s) | 7.63 (dd) | 7.22 (m) | 7.22 (m) | 7.63 (dd) | 12.3 (br s) |
| 5-Bromo-1H-benzimidazole [1] | 8.26 (s) | 7.55 (d) | - | 7.33 (dd) | 7.79 (s) | 12.61 (br s) |
| 5-Fluoro-1H-benzimidazole | ~8.15 (s) | ~7.4 (dd) | - | ~7.0 (ddd) | ~7.6 (dd) | ~12.5 (br s) |
| This compound * | ~8.3 (s) | ~7.7 (s) | - | ~7.5 (d) | - | ~12.8 (br s) |
Note: Data for this compound and 5-Fluoro-1H-benzimidazole is estimated based on typical substituent effects, as complete peer-reviewed data was not available.
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Benzimidazole | 141.9 | 138.5 | 115.1 | 122.5 | 122.5 | 115.1 | 138.5 |
| 5-Bromo-1H-benzimidazole | ~143 | ~139 | ~117 | ~115 (C-Br) | ~125 | ~114 | ~140 |
| 5-Fluoro-1H-benzimidazole [2] | ~142 | ~135 | ~100 (d) | ~158 (d, C-F) | ~112 (d) | ~116 | ~144 |
| This compound * | ~144 | ~136 | ~102 (d) | ~116 (d, C-Br) | ~120 (d) | ~155 (d, C-F) | ~138 |
Note: Data for this compound and 5-Bromo-1H-benzimidazole is estimated based on typical substituent effects and data from related structures.[3] Couplings to fluorine (d, doublet) are expected for adjacent carbons.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=N/C=C Stretch | C-Br Stretch | C-F Stretch |
| Benzimidazole | 3300-2500 (broad) | ~3100-3000 | ~1620, 1580, 1480 | - | - |
| 5-Bromo-1H-benzimidazole | 3300-2500 (broad) | ~3100-3000 | ~1610, 1570, 1470 | ~650-550 | - |
| This compound | 3300-2500 (broad) | ~3100-3000 | ~1615, 1575, 1475 | ~650-550 | ~1250-1000 |
Note: The N-H stretching in benzimidazoles is typically a very broad absorption due to extensive hydrogen bonding.[4]
Table 4: Mass Spectrometry and UV-Visible Data
| Compound | Molecular Weight | Key MS Fragments (m/z) | λ_max (nm) |
| Benzimidazole | 118.14 | 118 (M+), 91, 64 | 245, 271, 278[5] |
| 5-Bromo-1H-benzimidazole | 197.03 | 199/197 (M+/M+2), 118, 90 | ~250, 275, 282 |
| 5-Fluoro-1H-benzimidazole | 136.13 | 136 (M+), 109, 82 | ~248, 273, 280 |
| This compound | 215.03 | 217/215 (M+/M+2), 136, 109 | ~252, 278, 285 |
Analysis Workflow
The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its structure and purity.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Comparative Interpretation of Spectra
¹H and ¹³C NMR Spectroscopy: The NMR spectra are most revealing of the substituent effects. In 5-Bromo-1H-benzimidazole, the electron-withdrawing bromine atom deshields adjacent protons, causing a downfield shift.[1] Conversely, fluorine, being highly electronegative, exerts a strong influence. In ¹³C NMR, the carbon directly attached to fluorine exhibits a large chemical shift and a significant C-F coupling constant.[2] In this compound, these effects are combined. The proton at H-4 is expected to be a singlet (or a narrow doublet due to long-range coupling with fluorine), and the proton at H-6 will be a doublet, coupled to the fluorine atom.
Infrared (IR) Spectroscopy: The IR spectra of all benzimidazoles are dominated by a broad N-H stretching band from approximately 3300 to 2500 cm⁻¹, indicative of strong intermolecular hydrogen bonding.[4][6] The primary differences arise from the C-halogen vibrations. A C-Br stretching absorption is typically observed in the 650-550 cm⁻¹ region, while the C-F stretch appears at a higher frequency, generally between 1250 and 1000 cm⁻¹.[7] The presence of both bands would be characteristic of this compound.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about fragmentation patterns. A key feature for bromine-containing compounds is the isotopic pattern of the molecular ion peak (M+). Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, compounds like 5-Bromo-1H-benzimidazole and this compound will show two peaks of almost equal intensity for the molecular ion, separated by two mass units (M+ and M+2).[8][9] This provides a clear signature for the presence of a single bromine atom.
UV-Visible Spectroscopy: Benzimidazoles exhibit characteristic UV absorption bands due to π-π* transitions within the aromatic system.[5][10] The parent benzimidazole shows absorption maxima around 245, 271, and 278 nm in acetonitrile.[10] Halogen substitution typically causes a slight red shift (bathochromic shift) in these absorption maxima. Therefore, this compound is expected to absorb at slightly longer wavelengths compared to the unsubstituted benzimidazole.[11]
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data for benzimidazole derivatives are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A wider spectral width (~200 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is commonly used. ESI is a softer ionization technique often coupled with liquid chromatography (LC-MS).
-
Data Acquisition: In EI-MS, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. In ESI-MS, the sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated. The instrument then separates ions based on their mass-to-charge ratio (m/z).[12]
4. UV-Visible Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength (nm).[11]
References
- 1. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 4. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journalijdr.com [journalijdr.com]
Comparative Analysis of Halogenated Kinase Inhibitors: A Focus on Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into small molecule kinase inhibitors represents a powerful approach to modulate their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative assessment of the target selectivity of halogenated heterocyclic compounds, with a primary focus on brominated benzimidazoles and a related halogenated indole. While specific experimental data for 5-Bromo-7-fluoro-1H-benzo[d]imidazole is not publicly available, we will explore the selectivity profiles of well-characterized tetrabrominated benzimidazole derivatives and compare them with an alternative halogenated kinase inhibitor to elucidate the impact of halogenation on target engagement.
Introduction to Halogenated Kinase Inhibitors
Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic index of drug candidates. In the context of kinase inhibitors, halogens can form halogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, leading to increased binding affinity and selectivity. The size, electronegativity, and lipophilicity of the halogen atom all play a role in defining the inhibitor's pharmacological profile. Bromine, in particular, is often utilized to improve potency and selectivity.
This guide will compare the following halogenated kinase inhibitors:
-
4,5,6,7-Tetrabromobenzotriazole (TBB): A well-studied, potent, and selective inhibitor of protein kinase CK2.
-
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): A derivative of TBB with enhanced potency against CK2.
-
GW5074: A selective inhibitor of c-Raf1 kinase, featuring di-bromo and iodo substitutions on an indole scaffold.
Quantitative Assessment of Target Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to toxicity. The following tables summarize the in vitro inhibitory activity of TBB, DMAT, and GW5074 against their primary targets and a panel of other kinases.
Table 1: In Vitro Inhibitory Activity of 4,5,6,7-Tetrabromobenzotriazole (TBB)
| Kinase Target | IC50 (µM) | Fold Selectivity vs. CK2 |
| CK2 | 0.9 | 1 |
| Phosphorylase Kinase | 8.7 | >9 |
| GSK3β | 11.2 | >12 |
| CDK2/cyclin A | 15.6 | >17 |
Data compiled from multiple sources.[1][2]
Table 2: In Vitro Inhibitory Activity of 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)
| Kinase Target | Ki (nM) | Notes |
| CK2 | 40 | Reported as the lowest Ki value for a CK2 inhibitor at the time of publication.[3][4] |
| CK1 | Ineffective up to 200 µM | Demonstrates high selectivity over the closely related CK1.[3][4] |
| Panel of >30 kinases | Comparable selectivity to TBB | Specific quantitative data for a broad panel is not readily available, but its selectivity is noted to be high.[3][4] |
Table 3: In Vitro Inhibitory Activity of GW5074
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf1 |
| c-Raf1 | 9 | 1 |
| CDK1 | >900 | >100 |
| CDK2 | >900 | >100 |
| c-Src | >900 | >100 |
| ERK2 | >900 | >100 |
| MEK | >900 | >100 |
| p38 | >900 | >100 |
| Tie2 | >900 | >100 |
| VEGFR2 | >900 | >100 |
| c-Fms | >900 | >100 |
Data compiled from multiple sources.[3][5][6]
Signaling Pathway Context
To understand the biological implications of inhibiting these kinases, it is essential to visualize their position within cellular signaling pathways.
Caption: Simplified overview of the central role of Protein Kinase CK2 in cell signaling.
Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and well-controlled experimental procedures. Below is a generalized protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
2. Materials:
- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Test compound (e.g., TBB, DMAT, GW5074) stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ-³³P]ATP (radiolabeled) or a non-radioactive detection system (e.g., ADP-Glo™, HTRF®)
- ATP solution
- 384-well plates
- (If using radiolabeling) Phosphocellulose filter plates and scintillation counter
3. Procedure:
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
The analysis of TBB, DMAT, and GW5074 highlights the successful application of halogenation in developing potent and selective kinase inhibitors. The tetrabrominated benzimidazole scaffold has proven to be a privileged structure for targeting protein kinase CK2 with high selectivity.[2][3][4] In comparison, GW5074 demonstrates that a different halogenation pattern on an alternative heterocyclic core can achieve excellent selectivity for a distinct kinase, c-Raf1.[3][5][6]
While direct experimental data for this compound remains elusive, the principles derived from the study of these related halogenated compounds provide a strong rationale for its potential as a kinase inhibitor. The specific combination of bromine and fluorine on the benzimidazole ring would likely confer a unique selectivity profile, warranting further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for such future studies, enabling a thorough and objective assessment of the target selectivity of novel halogenated kinase inhibitors.
References
- 1. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Halogenated Benzimidazoles: A Comparative Guide for Therapeutic Development
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. The introduction of halogen atoms—such as bromine and fluorine—to this scaffold has been a key strategy in the development of potent therapeutic agents. This guide provides a comparative overview of halogenated benzimidazoles, with a focus on their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed studies.
The versatile benzimidazole core, a fusion of benzene and imidazole rings, is a structural mimic of natural purines, allowing its derivatives to interact with various biological macromolecules.[1][2] Halogenation of the benzimidazole ring can significantly enhance the biological activity of the parent compound. Factors such as the nature of the halogen, its position on the ring, and the presence of other substituents can influence the potency and selectivity of these derivatives.[2][3][4] For instance, halogens can modulate the lipophilicity, electronic properties, and binding interactions of the molecule with its target.[4][5]
Comparative Analysis of Biological Activity
The following sections present a comparative analysis of the anticancer and antimicrobial activities of various halogenated benzimidazole derivatives, with quantitative data summarized in tables for easy comparison.
Anticancer Activity
Halogenated benzimidazoles have demonstrated significant potential as anticancer agents, often acting as inhibitors of protein kinases or as DNA intercalating agents.[5][6] The substitution pattern of halogens on the benzimidazole ring plays a crucial role in determining their cytotoxic efficacy.
A study on a series of fluoro-substituted benzimidazole derivatives revealed potent antiproliferative activity against various cancer cell lines. Notably, compounds with ortho- and para-fluoro substitutions on a phenyl ring attached to the benzimidazole core showed high selectivity towards cancer cells over normal human cells.[7] Another study highlighted that benzimidazole derivatives with halogen substitutions (fluorine, chlorine, and bromine) exhibited potent cytotoxicity against tested cancer cell lines.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(ortho-fluorophenyl)-5-methyl-1H-benzimidazole (ORT15) | A549 (Lung) | 0.354 | [7] |
| 2-(ortho-fluorophenyl)-5-methyl-1H-benzimidazole (ORT15) | A375 (Melanoma) | 0.177 | [7] |
| 2-(meta-fluorophenyl)-5-methyl-1H-benzimidazole (ORT16) | A549 (Lung) | 0.177 | [7] |
| 2-(para-fluorophenyl)-5-methyl-1H-benzimidazole (ORT17) | HeLa (Cervical) | 0.354 | [7] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | MCF-7 (Breast) | 5.30 | [8] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | CCRF-CEM (Leukemia) | 6.80 | [8] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-bromobenzylidene)benzohydrazide (6c) | MCF-7 (Breast) | 7.82 | [5] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | MCF-7 (Breast) | 8.15 | [5] |
Antimicrobial Activity
Halogenated benzimidazoles have also emerged as promising antimicrobial agents, combating a range of bacteria and fungi. The presence of halogens can enhance the antimicrobial potency of the benzimidazole scaffold.
For example, a series of 2-substituted halogenobenzimidazoles were synthesized and evaluated for their activity against Mycobacterium strains. Compounds with dichloro and other halogen substitutions showed significant antimycobacterial activity, in some cases exceeding that of the reference drug isoniazid.[9] Another study reported that benzimidazole derivatives with fluoro or bromo substitutions exhibited substantial anti-inflammatory effects, which can be relevant in the context of infections.[10]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5,6-dichloro-2-nonafluorobutylbenzimidazole (2h) | Mycobacterium kansasii | < 0.25 | [9] |
| 5-chloro-2-(3,5-dinitrobenzylsulphanyl)benzimidazole (5a) | Mycobacterium kansasii | 0.5 | [9] |
| 5-bromo-2-(3,5-dinitrobenzylsulphanyl)benzimidazole (5b) | Mycobacterium kansasii | 1 | [9] |
| 4,6-dichloro-2-(3,5-dinitrobenzylsulphanyl)benzimidazole (5d) | Mycobacterium avium | 2 | [9] |
| N,2,6-Trisubstituted 1H-benzimidazole derivative (4c) | Escherichia coli | 16 | [11] |
| N,2,6-Trisubstituted 1H-benzimidazole derivative (4c) | Streptococcus faecalis | 16 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of halogenated benzimidazoles.
Synthesis of 2-(fluorophenyl)-1H-benzimidazole Derivatives[7]
A mixture of the appropriate o-phenylenediamine (1 mmol), a fluoro-substituted benzoic acid (1 mmol), and polyphosphoric acid (PPA) (5 g) was heated at 220°C for 4 hours with occasional stirring. The reaction mixture was then cooled to room temperature and poured into a beaker containing ice-cold water. The resulting precipitate was neutralized with a 10% sodium hydroxide solution. The solid product was filtered, washed with water, dried, and recrystallized from ethanol to afford the pure 2-(fluorophenyl)-1H-benzimidazole derivative.
In Vitro Antiproliferative Activity (MTT Assay)[7]
Human cancer cell lines were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized fluoro-substituted benzimidazole derivatives and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Antimycobacterial Activity Assay[9]
The antimycobacterial activity of the synthesized halogenobenzimidazoles was determined by the twofold serial dilution method in Middlebrook 7H9 broth. The compounds were dissolved in DMSO to prepare stock solutions. The final concentrations of the compounds tested ranged from 0.25 to 256 µg/mL. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited the visible growth of the mycobacteria after an incubation period of 14-21 days at 37°C.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of halogenated benzimidazoles are often attributed to their ability to modulate specific cellular signaling pathways. For instance, many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.
Below is a generalized representation of a kinase signaling pathway that can be targeted by halogenated benzimidazole inhibitors.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-7-fluoro-1H-benzo[d]imidazole: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-7-fluoro-1H-benzo[d]imidazole, a critical component in contemporary drug development and scientific research. Adherence to these procedures is paramount for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be fully versed in the appropriate disposal protocols to mitigate risks and maintain a safe research environment. This guide offers a step-by-step operational plan for the effective management and disposal of this compound.
Safety and Hazard Information
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1][2] | P264: Wash hands thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1][4] P330: Rinse mouth.[1][4] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P332+P317: If skin irritation occurs: Get medical help.[4] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation)[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | Safety glasses with side shields or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | Use in a well-ventilated area or with a fume hood. Respiratory protection may be required for large quantities or in poorly ventilated areas. |
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol details the necessary steps for the safe handling and preparation of this compound waste for collection by a licensed hazardous waste disposal service.
Materials:
-
This compound waste (solid)
-
Designated hazardous waste container (sealable, chemically compatible, and clearly labeled)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Chemical fume hood
-
Waste manifest or logbook
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical waste, put on a lab coat, safety goggles, and chemical-resistant gloves.
-
Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Container Labeling: Obtain a designated hazardous waste container. Affix a hazardous waste label to the container and fill in all required information, including the full chemical name ("this compound"), the quantity of waste, and the date.
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container. Avoid generating dust. Use a spatula or other appropriate tool for the transfer.
-
Seal the Container: Securely seal the lid of the hazardous waste container to prevent any leakage or spillage.
-
Decontamination of Tools: Decontaminate any tools used for the transfer by rinsing them with an appropriate solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
-
Documentation: Record the amount of waste generated in the laboratory's waste log or manifest.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical through standard trash or sewer systems.
-
Empty Container Disposal: If the original container of this compound is now empty, it must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing and air-drying, the container can be disposed of as non-hazardous waste, with the label defaced.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-7-fluoro-1H-benzo[D]imidazole
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling 5-Bromo-7-fluoro-1H-benzo[d]imidazole. The following procedures are based on available data for structurally similar compounds, such as other halogenated benzimidazoles, due to the absence of a specific Safety Data Sheet (SDS) for this particular chemical. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.
I. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended for large quantities. |
| Hand Protection | Gloves | Nitrile gloves are preferred for chemical protection.[2] Always check the manufacturer's glove compatibility chart. |
| Body Protection | Lab Coat | A fully-buttoned lab coat is required.[3] For larger quantities or splash potential, a chemical-resistant apron is advised. |
| Respiratory | Respirator | Use is situational. Required if working outside a fume hood or if dust is generated. Must be NIOSH-approved.[2][3] |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed within a certified laboratory chemical fume hood.[3]
Experimental Workflow Diagram:
Caption: Workflow for Handling the Compound
Detailed Protocol:
-
Preparation:
-
Don the appropriate personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Place all necessary equipment (spatula, weigh boat, glassware, etc.) inside the fume hood.
-
-
Handling:
-
Carefully weigh the desired amount of this compound in a tared container within the fume hood. Avoid creating dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If using in a reaction, add it to the reaction vessel within the fume hood.
-
-
Cleanup and Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
All disposable materials that have come into contact with the chemical are considered hazardous waste.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram:
Caption: Waste Disposal Workflow
Detailed Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, wipes) in a dedicated, sealed plastic bag or container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.
-
-
Storage:
-
Store the sealed waste containers in a designated and secure area, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
